25-Hydroxycycloart-23-en-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
15-(6-hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-23,32H,9-13,15-19H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGHHPZIYLPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 25-Hydroxycycloart-23-en-3-one: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. This document details the primary plant origins of this compound and presents a synthesized methodology for its extraction, purification, and characterization based on available scientific literature.
Natural Sources
This compound has been identified and isolated from a select number of plant species, primarily belonging to the families Rubiaceae and Moraceae. The most notable sources are:
-
Gardenia gummifera L.f. (Rubiaceae): The gum resin exuding from the leaf buds of this plant is a significant source of this compound.[1][2][3][4][5] It is often found alongside other known and novel cycloartane triterpenes.
-
Artocarpus heterophyllus Lam. (Moraceae): The herbs of this species, commonly known as jackfruit, have also been reported as a natural source of this compound.[6]
While not a direct source of the target compound, the closely related cycloart-23-ene-3,25-diol has been isolated from Trichilia dregeana and Euphorbia spinidens, suggesting that plants from the Meliaceae and Euphorbiaceae families may also be potential, though unconfirmed, sources of similar cycloartane skeletons.[7][8][9][10]
Experimental Protocols: Isolation and Purification
The following protocol is a composite methodology synthesized from reports on the isolation of cycloartane triterpenes from Gardenia gummifera and related compounds from other plant sources. This protocol outlines a general approach that can be adapted and optimized for the specific isolation of this compound.
Plant Material Collection and Preparation
-
Source: Gum resin from the leaf buds of Gardenia gummifera.
-
Preparation: The collected gum resin should be air-dried in a shaded area to prevent degradation of thermolabile compounds. Once dried, the resin is ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent: A non-polar or moderately polar solvent is suitable for the extraction of triterpenoids. A common approach involves sequential extraction with solvents of increasing polarity, or a direct extraction with a solvent mixture like acetone-chloroform.
-
Procedure:
-
The powdered gum resin is macerated in the chosen solvent system at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.
-
The process is repeated multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.
-
The extracts are filtered and combined.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
-
Fractionation and Purification
Bioassay-guided fractionation is a common strategy to isolate bioactive compounds. However, for a targeted isolation of this compound, a chromatographic approach is employed.
-
Column Chromatography (CC):
-
The crude extract is subjected to column chromatography on silica (B1680970) gel (60-120 mesh).
-
A gradient elution is performed using a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., n-hexane -> n-hexane:EtOAc mixtures -> EtOAc).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 8:2 v/v) and visualized using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
Fractions showing similar TLC profiles are pooled together.
-
-
Repeated Column Chromatography and Preparative HPLC:
-
The fraction containing the compound of interest (identified by preliminary spectroscopic analysis or comparison with a standard) is further purified by repeated column chromatography on silica gel or Sephadex LH-20.
-
Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol:water or acetonitrile:water gradients).
-
Structure Elucidation and Characterization
The purified compound is identified and characterized using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure of the molecule.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| Appearance | White amorphous solid | [2] |
| ¹³C NMR (CDCl₃, δ in ppm) | Data not fully available in provided abstracts. A related compound, 3-beta,25-dihydroxy-cycloart-23-ene, has available NMR data which can serve as a reference. | [11] |
| ¹H NMR (CDCl₃, δ in ppm) | Specific shifts not detailed in abstracts. Characteristic signals include those for a cyclopropane (B1198618) ring, olefinic protons, and methyl groups. | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and identification of this compound.
This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory isolation of this compound. The detailed steps and compiled data serve as a valuable resource for initiating and advancing research on this and related cycloartane triterpenoids.
References
- 1. Cycloartanes from the gum resin of Gardenia gummifera L.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane triterpenes from dikamali, the gum resin of Gardenia gummifera and Gardenia lucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloartanes from the Gum Resin of Gardenia gummifera L.f. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloartane triterpenes from Euphorbia tuckeyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
The Biosynthesis of Cycloartane Triterpenoids in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloartane (B1207475) triterpenoids represent a large and structurally diverse class of natural products widely distributed throughout the plant kingdom. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Cycloartane, a tetracyclic triterpenoid (B12794562), serves as the central precursor for the biosynthesis of phytosterols (B1254722) in plants, which are essential components of cell membranes and precursors for brassinosteroid hormones. This technical guide provides an in-depth overview of the core biosynthesis pathway of cycloartane triterpenoids, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this field.
The Core Biosynthesis Pathway
The biosynthesis of cycloartane triterpenoids originates from the isoprenoid pathway, commencing with the cyclization of (S)-2,3-epoxysqualene. This multi-step process is localized in the cytoplasm and the endoplasmic reticulum.
The initial and committed step in the biosynthesis of most plant triterpenoids is the cyclization of the linear substrate (S)-2,3-oxidosqualene. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In plants, the primary OSC involved in phytosterol biosynthesis is cycloartenol (B190886) synthase (CAS) , which catalyzes the formation of the characteristic cyclopropane (B1198618) ring of cycloartenol.
While the cycloartenol pathway is the major route for phytosterol production in plants, a minor parallel pathway involving lanosterol (B1674476) synthase (LAS) also exists in some plant species.[1] This enzyme converts (S)-2,3-oxidosqualene to lanosterol, the primary sterol precursor in fungi and animals. However, the contribution of the lanosterol pathway to overall phytosterol biosynthesis in plants like Arabidopsis thaliana seedlings is minimal.[1]
The core steps of the cycloartane biosynthesis pathway are as follows:
-
Squalene (B77637) Epoxidation: The linear triterpene precursor, squalene, undergoes epoxidation to form (S)-2,3-epoxysqualene. This reaction is catalyzed by the enzyme squalene epoxidase (SQE) and is considered a rate-limiting step in sterol biosynthesis.
-
Cyclization of (S)-2,3-Epoxysqualene: The enzyme cycloartenol synthase (CAS) catalyzes the intricate cyclization of (S)-2,3-epoxysqualene to produce cycloartenol. This is the first committed step that directs intermediates towards the biosynthesis of phytosterols and cycloartane-type triterpenoids.
Following the formation of the cycloartane skeleton, a series of downstream modifications, including oxidation, hydroxylation, glycosylation, and acylation, are catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). These modifications lead to the vast structural diversity observed in naturally occurring cycloartane triterpenoids.
Figure 1: Overview of the cycloartane triterpenoid biosynthesis pathway.
Quantitative Data
The quantitative analysis of metabolites and enzyme activities is crucial for understanding the regulation and efficiency of the cycloartane biosynthesis pathway. The following tables summarize available quantitative data from the literature. It is important to note that specific enzyme kinetic parameters for many plant cycloartane synthases and squalene epoxidases are not yet widely available.
| Parameter | Value | Plant Species / Tissue | Reference |
| Contribution of Lanosterol Pathway to Sitosterol Biosynthesis | 1.5% | Arabidopsis thaliana seedlings | [1] |
| HMGR-specific activity in cas1-1 mutant | 5.72 ± 0.1 nmol·mg⁻¹ protein per hour | Arabidopsis thaliana flowering shoots | [2] |
| HMGR-specific activity in wild-type | 4.34 ± 0.25 nmol·mg⁻¹ protein per hour | Arabidopsis thaliana flowering shoots | [2] |
Table 1: Metabolite and Enzyme Activity Data
| Gene | Tissue | Relative Expression Level (Fold Change vs. Reference) | Treatment | Reference |
| PtCAS1 | Flowers | Highest expression | Untreated | [3] |
| PtCAS2 | Roots | Highest expression | Untreated | [3] |
| PtCAS1 | Seedlings | 1.5-fold increase | Methyl Jasmonate (MeJA) | [3] |
| PtCAS2 | Seedlings | 2-fold increase | Methyl Jasmonate (MeJA) | [3] |
| WsCAS | Seedlings | 1.65-fold increase | Methyl Jasmonate (MeJA) | [3] |
Table 2: Relative Gene Expression of Cycloartenol Synthase (CAS) in Different Tissues and Under Treatment
Experimental Protocols
This section provides detailed methodologies for key experiments essential for studying the cycloartane triterpenoid biosynthesis pathway.
Protocol 1: Heterologous Expression of Cycloartenol Synthase in Yeast
This protocol describes the functional characterization of a candidate cycloartenol synthase (CAS) gene by expressing it in a yeast strain deficient in its endogenous lanosterol synthase (ERG7).
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the candidate CAS gene from plant cDNA using high-fidelity DNA polymerase.
- Clone the amplified CAS gene into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).
- Verify the construct by sequencing.
2. Yeast Transformation:
- Transform the expression vector into a suitable Saccharomyces cerevisiae strain, such as GIL77, which has a mutation in the ERG7 gene.
- Select transformed yeast colonies on appropriate selective medium (e.g., synthetic complete medium lacking uracil).
3. Yeast Culture and Induction:
- Inoculate a single colony of transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.
- Use the overnight culture to inoculate 50 mL of the same medium and grow to an OD600 of ~1.0.
- Induce gene expression by adding galactose to a final concentration of 2% (w/v).
- Continue to culture for an additional 48-72 hours.
4. Extraction of Triterpenoids:
- Harvest yeast cells by centrifugation.
- Saponify the cell pellet by refluxing with 20% KOH in 50% ethanol (B145695) for 1 hour.
- Extract the non-saponifiable lipids three times with an equal volume of n-hexane.
- Combine the hexane (B92381) extracts and evaporate to dryness under a stream of nitrogen.
5. GC-MS Analysis:
- Derivatize the dried extract by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, and incubate at 70°C for 30 minutes.
- Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
- Compare the retention time and mass spectrum of the product with an authentic cycloartenol standard.
"Plant cDNA" -> "Amplify CAS gene" [label="PCR"];
"Amplify CAS gene" -> "Clone into Yeast Vector" [label="Ligation"];
"Yeast Expression Vector" [shape=ellipse, fillcolor="#FFFFFF"];
"Clone into Yeast Vector" -> "Transform Yeast (erg7 mutant)";
"Transform Yeast (erg7 mutant)" -> "Select Transformants";
"Select Transformants" -> "Culture and Induce Expression" [label="Galactose"];
"Culture and Induce Expression" -> "Harvest Cells";
"Harvest Cells" -> "Saponification";
"Saponification" -> "Hexane Extraction";
"Hexane Extraction" -> "Derivatization (BSTFA)";
"Derivatization (BSTFA)" -> "GC-MS Analysis";
"GC-MS Analysis" -> "Identify Cycloartenol";
}
Figure 2: Workflow for heterologous expression of CAS in yeast.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying the transcript levels of genes involved in the cycloartane biosynthesis pathway.
1. RNA Isolation and cDNA Synthesis:
- Harvest plant tissue and immediately freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder.
- Isolate total RNA using a commercial plant RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
- Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
2. Primer Design and Validation:
- Design gene-specific primers for the target genes (e.g., CAS, SQE) and a reference gene (e.g., ACTIN, UBIQUITIN).
- Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.
3. qRT-PCR Reaction:
- Prepare the reaction mixture containing SYBR Green master mix, forward and reverse primers, diluted cDNA, and nuclease-free water.
- Perform the qRT-PCR in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes.
- Calculate the relative gene expression using the 2-ΔΔCt method.[3]
Protocol 3: In Vitro Enzyme Assay for Cycloartenol Synthase Activity
This protocol describes a method to measure the enzymatic activity of cycloartenol synthase from plant microsomal fractions.
1. Preparation of Microsomal Fraction:
- Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer containing a cryoprotectant (e.g., glycerol), a reducing agent (e.g., DTT), and protease inhibitors.
- Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris.
- Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable assay buffer.
- Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).
2. Enzyme Reaction:
- Prepare the reaction mixture containing the microsomal fraction, assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and any necessary cofactors.
- Pre-incubate the mixture at the desired temperature (e.g., 30°C).
- Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene (typically dissolved in a detergent like Triton X-100 to ensure solubility).
- Incubate the reaction for a specific time period.
- Terminate the reaction by adding a strong base (e.g., KOH).
3. Product Extraction and Analysis:
- Extract the reaction products with an organic solvent (e.g., n-hexane).
- Evaporate the solvent and derivatize the residue as described in Protocol 1.
- Analyze the products by GC-MS to identify and quantify the amount of cycloartenol formed.
4. Calculation of Enzyme Activity:
- Calculate the specific activity of the enzyme as the amount of product formed per unit of time per amount of protein (e.g., nmol cycloartenol/mg protein/hour).
"Plant Tissue" -> "Homogenization";
"Homogenization" -> "Differential Centrifugation";
"Differential Centrifugation" -> "Isolate Microsomes";
"Isolate Microsomes" -> "Protein Quantification";
"Protein Quantification" -> "Enzyme Reaction" [label="+ 2,3-Oxidosqualene"];
"Enzyme Reaction" -> "Reaction Termination";
"Reaction Termination" -> "Product Extraction";
"Product Extraction" -> "GC-MS Analysis";
"GC-MS Analysis" -> "Calculate Specific Activity";
}
Figure 3: General workflow for an in vitro cycloartenol synthase assay.
Conclusion
The biosynthesis of cycloartane triterpenoids is a complex and highly regulated process that is fundamental to plant life and a source of valuable bioactive compounds. This technical guide has provided a comprehensive overview of the core biosynthetic pathway, summarized the available quantitative data, and detailed key experimental protocols. While significant progress has been made in elucidating this pathway, further research is needed to fully understand the intricate regulatory mechanisms and to characterize the full spectrum of enzymes involved in the downstream modifications of the cycloartane skeleton. The methodologies and information presented here are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the full potential of these fascinating natural products.
References
Spectroscopic and Structural Elucidation of 25-Hydroxycycloart-23-en-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the cycloartane (B1207475) triterpene, 25-Hydroxycycloart-23-en-3-one. This document is intended to serve as a detailed resource for researchers in natural product chemistry, pharmacology, and drug development, offering in-depth information on the compound's spectral characteristics and the methodologies for its isolation and identification.
Spectroscopic Data
The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δc) in ppm |
| 1 | 34.0 |
| 2 | 35.5 |
| 3 | 216.5 |
| 4 | 48.9 |
| 5 | 47.3 |
| 6 | 21.3 |
| 7 | 28.0 |
| 8 | 47.9 |
| 9 | 20.1 |
| 10 | 26.2 |
| 11 | 26.4 |
| 12 | 32.8 |
| 13 | 45.4 |
| 14 | 48.8 |
| 15 | 35.5 |
| 16 | 26.2 |
| 17 | 49.1 |
| 18 | 18.1 |
| 19 | 29.8 |
| 20 | 32.8 |
| 21 | 18.2 |
| 22 | 36.1 |
| 23 | 125.0 |
| 24 | 139.8 |
| 25 | 70.9 |
| 26 | 29.8 |
| 27 | 29.8 |
| 28 | 25.8 |
| 29 | 21.3 |
| 30 | 14.1 |
Table 2: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)
| Proton No. | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| 19 | 0.35, 0.58 | d | 4.0 |
| 21 | 0.91 | d | 6.5 |
| 18 | 0.96 | s | |
| 30 | 0.98 | s | |
| 28 | 1.02 | s | |
| 29 | 1.09 | s | |
| 26, 27 | 1.32 | s | |
| 23 | 5.60 | t | 7.0 |
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| ESI-MS | 441.3728 | - | [M+H]⁺ |
Experimental Protocols
The isolation and spectroscopic analysis of this compound involved a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and subsequent spectroscopic characterization.
Isolation of this compound
The compound was isolated from the gum resin of Gardenia gummifera. The general procedure is as follows:
-
Extraction: The dried and powdered gum resin was extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Concentration: The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract was subjected to column chromatography over silica (B1680970) gel.
-
Purification: Fractions containing the compound of interest were further purified using repeated column chromatography and preparative thin-layer chromatography (TLC) to yield pure this compound.
Spectroscopic Analysis
The structural elucidation of the purified compound was performed using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra were obtained on an electrospray ionization (ESI) mass spectrometer to determine the exact mass and molecular formula of the compound.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Isolation and Spectroscopic Analysis Workflow.
In-depth Technical Guide: Preliminary Anti-inflammatory Studies of 25-Hydroxycycloart-23-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary anti-inflammatory investigations of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. The information is compiled from foundational screening studies to offer a comprehensive resource for researchers and professionals in drug development.
Core Findings: Anti-inflammatory Potential
Initial in vitro studies have explored the anti-inflammatory capacity of this compound. A key study evaluated its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.
Data Presentation
The following table summarizes the quantitative data from the preliminary screening of this compound for its effect on nitric oxide production and its corresponding cytotoxicity in RAW264.7 macrophage cells.[1]
| Compound | Concentration (µM) | Inhibition of Nitric Oxide Production (%) | Cell Viability (%) |
| This compound (HY) | 50 | Data not specified | > 95% |
Note: In the primary study, this compound (HY) was screened alongside six other compounds. While it did not show significant cytotoxicity at 50 µM, another compound, Moracin C, demonstrated the most potent inhibition of nitric oxide and was selected for further detailed investigation. The precise percentage of nitric oxide inhibition for HY was not detailed in the publication.[1]
Experimental Protocols
The methodologies outlined below are based on the experimental procedures used in the preliminary in vitro screening of this compound.
Cell Culture and Treatment
Murine macrophage RAW264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2. For the experiments, cells were seeded in 96-well plates. The cells were pre-treated with this compound for a specified period before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide was indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reaction.
-
Sample Collection: After the incubation period with the test compound and LPS, the cell culture supernatant was collected.
-
Griess Reaction: An equal volume of the supernatant was mixed with Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation: The mixture was incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop.
-
Absorbance Measurement: The absorbance of the resulting azo dye was measured at approximately 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite was determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
MTT Addition: After the treatment period, the culture medium was replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
Incubation: The cells were incubated for a further 4 hours to allow for the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium was then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured at a wavelength between 550 and 600 nm.
-
Calculation: Cell viability was expressed as a percentage relative to the untreated control cells.
Mandatory Visualizations
Experimental Workflow
References
The Cytotoxic Potential of 25-Hydroxycycloart-23-en-3-one on Cancer Cells: An In-Depth Technical Guide
Disclaimer: Direct experimental data on the cytotoxic potential of 25-Hydroxycycloart-23-en-3-one against cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known cytotoxic activities and mechanisms of action of structurally similar cycloartane (B1207475) triterpenoids. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework for the potential of this compound.
Introduction
This compound is a naturally occurring cycloartane-type triterpenoid. The cycloartane scaffold is a characteristic feature of a class of triterpenoids that have garnered significant interest in oncology research due to their potential anti-inflammatory and cytotoxic properties. While specific data for this compound is scarce, studies on analogous cycloartane triterpenoids have demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This technical guide summarizes the existing knowledge on related compounds to extrapolate the potential cytotoxic effects of this compound and provides detailed experimental protocols for its future investigation.
Quantitative Data on Cytotoxic Activity of Related Cycloartane Triterpenoids
The following tables present the half-maximal inhibitory concentration (IC50) values of various cycloartane triterpenoids against a range of cancer cell lines. This data provides a benchmark for the potential potency of this compound.
Table 1: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga dahurica
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | HepG2 (Hepatocellular carcinoma) | Not specified | [1] |
| Compound B | HL-60 (Promyelocytic leukemia) | Not specified | [1] |
| Compound C | R-HepG2 (Drug-resistant hepatocellular carcinoma) | Not specified | [1] |
Note: The specific structures of Compounds A, B, and C and their precise IC50 values were not detailed in the abstract.
Table 2: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia [2]
| Compound | Cancer Cell Line | LD50 (µg/mL) |
| Cycloart-25-ene-3β,24-diol | MDA-MB-468 (Breast cancer) | 102.3 |
| MCF-7 (Breast cancer) | 88.3 | |
| Cycloart-23(Z)-ene-3β,25-diol | MDA-MB-468 (Breast cancer) | 34.0 |
| MCF-7 (Breast cancer) | 5.4 | |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 (Breast cancer) | 2.05 |
| MCF-7 (Breast cancer) | 8.9 | |
| 24-methylene-cycloart-3β-ol | MDA-MB-468 (Breast cancer) | 53.8 |
| MCF-7 (Breast cancer) | 127.3 |
Note: The original paper uses LD50, which in this context is equivalent to IC50.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of related cycloartane triterpenoids and other cytotoxic natural products, this compound may exert its anticancer effects through the induction of apoptosis and modulation of critical cellular signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering apoptosis. Cycloartane triterpenoids have been shown to induce apoptosis in cancer cells.[1] The potential apoptotic pathway initiated by this compound could involve:
-
Mitochondrial (Intrinsic) Pathway: This pathway is characterized by changes in the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Death Receptor (Extrinsic) Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxic potential of this compound.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast), MDA-MB-468 (breast), HepG2 (liver), and HL-60 (leukemia). A non-cancerous cell line (e.g., MRC-5) should be included to assess selectivity.
-
Culture Conditions: Cells should be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 200 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to other cytotoxic cycloartane triterpenoids suggests that it is a promising candidate for anticancer drug development. The data from related compounds indicate a potential for this molecule to exhibit significant cytotoxic activity against various cancer cell lines, likely through the induction of apoptosis.
Future research should focus on:
-
In-depth Cytotoxicity Screening: Evaluating the IC50 of this compound against a broad panel of cancer cell lines.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on key apoptotic and cell cycle regulatory proteins.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and selectivity.
The experimental protocols and conceptual framework provided in this guide offer a solid foundation for initiating a comprehensive investigation into the cytotoxic potential of this compound.
References
25-Hydroxycycloart-23-en-3-one: A Technical Guide on a Bioactive Triterpenoid and its Therapeutic Potential in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562) isolated from plants with a history in traditional medicine, notably Gardenia gummifera and Artocarpus heterophyllus. While direct pharmacological data on this specific ketone is limited, this paper delves into the significant therapeutic activities of its closely related and more extensively studied analogue, cycloart-23-ene-3β,25-diol. This guide will synthesize the available information, present quantitative data on the biological activities of the diol, detail relevant experimental protocols, and visualize key signaling pathways implicated in its mechanism of action. This comprehensive overview aims to equip researchers and drug development professionals with a thorough understanding of this class of compounds and their potential for future therapeutic applications.
Introduction
This compound is a naturally occurring cycloartane triterpenoid.[1] It has been identified and isolated from the gum resin of Gardenia gummifera and the herbs of Artocarpus heterophyllus.[1][2] Both of these plants have a rich history of use in traditional medicine. For instance, various parts of the Artocarpus heterophyllus (jackfruit) tree are used in traditional remedies for their anti-inflammatory, antibacterial, and wound-healing properties.[3][4][5] Similarly, Gardenia gummifera is utilized in traditional practices for its anti-inflammatory and analgesic effects.[6][7][8][9]
While the specific traditional uses of this compound are not explicitly documented, its presence in these medicinal plants suggests a potential contribution to their overall therapeutic effects. Research into the biological activities of this specific ketone is still in its early stages. However, significant research has been conducted on its corresponding diol, cycloart-23-ene-3β,25-diol, which exhibits promising anti-inflammatory and anticancer activities. This guide will focus on the available data for cycloart-23-ene-3β,25-diol to provide insights into the potential therapeutic avenues for this class of cycloartane triterpenoids.
Quantitative Biological Activity Data
The majority of available quantitative data on the biological activity of this cycloartane scaffold pertains to cycloart-23-ene-3β,25-diol. These findings are summarized below.
Table 1: Anti-inflammatory Activity of Cycloart-23-ene-3β,25-diol
| Assay | Target | Test System | Result | Reference |
| Cyclooxygenase (COX) Inhibition | COX-1 | In vitro | IC50: 97 µM | [10] |
| Cyclooxygenase (COX) Inhibition | COX-2 | In vitro | IC50: 40 µM | [10] |
| Acetic Acid-Induced Abdominal Writhing | Analgesic Activity | In vivo (Mice) | Significant inhibition at 200 mg/kg | [11] |
| Formalin-Induced Licking Behavior | Analgesic Activity | In vivo (Mice) | Significant inhibition at 200 mg/kg | [11] |
| Croton Oil-Induced Ear Edema | Anti-inflammatory | In vivo (Mice) | Reduction in edema at 200 mg/kg | [11] |
| Carrageenan-Induced Paw Edema | Anti-inflammatory | In vivo (Rats) | Reduction in edema at 200 mg/kg | [11] |
Table 2: Anticancer Activity of Cycloart-23-ene-3β,25-diol
| Cell Line | Cancer Type | Assay | Result | Reference |
| MDA-MB-468 | Breast Cancer | MTT Assay | LD50: 2.05 µg/mL | [12] |
| MCF-7 | Breast Cancer | MTT Assay | LD50: 5.4 µg/mL | [12] |
| PC-3 | Prostate Cancer | WST-1 Assay | IC50: 2.226 ± 0.28 µM | [13] |
| DU145 | Prostate Cancer | WST-1 Assay | IC50: 1.67 ± 0.18 µM | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Isolation of this compound from Gardenia gummifera
A general protocol for the isolation of cycloartane triterpenes from plant material is as follows:
-
Extraction: The dried and powdered gum resin of Gardenia gummifera is extracted with a suitable solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate.[12]
-
Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate.[11][12]
-
Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are combined and further purified. This may involve repeated column chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.[11][12]
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.[2][12]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is based on commercially available COX inhibitor screening kits and published methodologies.[14][15][16][17]
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.[16]
-
Reaction Mixture: In a 96-well plate, the reaction buffer, heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO) are added.[15][16]
-
Enzyme Addition: The COX-1 or COX-2 enzyme is added to the wells, and the plate is incubated.[15]
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid.[15][16]
-
Termination: After a specific incubation period, the reaction is stopped by adding a solution of HCl.[15][16]
-
Quantification of Prostaglandins: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in the control wells (without inhibitor). The IC50 value is determined from a dose-response curve.[15]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anticancer effects of many natural products, including triterpenoids, are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. While the specific effects of this compound on these pathways have not been elucidated, the known activities of related cycloartane triterpenoids suggest these as probable targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its activation leads to the transcription of pro-inflammatory cytokines and anti-apoptotic proteins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. ijcmas.com [ijcmas.com]
- 4. Nutritional and Health Benefits of Jackfruit (Artocarpus heterophyllus Lam.): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpponline.org [rjpponline.org]
- 6. drugtodayonline.com [drugtodayonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Ethnobotanical and Antioxidant Study of Gardenia gummifera from Kerala [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 17. abcam.com [abcam.com]
The Bioactive Potential of Cycloartane Triterpenoids: A Technical Review for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloartane (B1207475) triterpenoids, a significant class of natural products characterized by a distinctive cyclopropane (B1198618) ring within their tetracyclic core, have emerged as a focal point of intensive research in the quest for novel therapeutic agents. Predominantly isolated from a variety of plant genera, including Astragalus, Cimicifuga, Dysoxylum, and Euphorbia, these compounds exhibit a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive literature review of the multifaceted bioactivities of cycloartane triterpenoids, with a particular emphasis on their anti-cancer, anti-inflammatory, antiviral, and hepatoprotective properties. Detailed experimental protocols for key bioassays are provided to facilitate the replication and advancement of research in this field. Furthermore, quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their mechanisms of action.
Anti-Cancer Activity
Cycloartane triterpenoids have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their anti-cancer potential is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various cycloartane triterpenoids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and lethal dose 50 (LD50). A summary of representative data is presented in Table 1.
| Compound Name | Plant Source | Cancer Cell Line | IC50 / LD50 | Reference |
| Cycloart-23(E)-ene-3β,25-diol | Euphorbia macrostegia | MDA-MB-468 | LD50 = 2.05 µg/mL | [1] |
| Cycloart-23(Z)-ene-3β,25-diol | Euphorbia macrostegia | MCF-7 | LD50 = 5.4 µg/mL | [1] |
| Unnamed Cycloartane Triterpenoid (B12794562) (Compound 3) | Dysoxylum malabaricum | MCF-7 | IC50 = 14 µM | [2] |
| Unnamed Cycloartane Triterpenoid (Compound 2) | Dysoxylum malabaricum | T-47D | IC50 = 18 µM | [3] |
| 25-hydroperoxycycloart-23-en-3β-ol | Euphorbia hirta | HCT 116 | IC50 = 4.8 µg/mL | [4] |
| 24-hydroperoxycycloart-25-en-3β-ol | Euphorbia hirta | A549 | IC50 = 4.5 µg/mL | [4] |
| Cycloartenyl-2'E,4'E-decadienoate | Euphorbia pterococca | - | Inactive up to 100 µM | [5] |
| 23 R/S-3β-hydroxycycloart-24-ene-23-methyl ether | Euphorbia dendroides | HepG2 | IC50 = 20.67 ± 0.72 µM | [6] |
| 23 R/S-3β-hydroxycycloart-24-ene-23-methyl ether | Euphorbia dendroides | Huh-7 | IC50 = 16.24 ± 0.53 µM | [6] |
Mechanisms of Anti-Cancer Action
Apoptosis Induction via the p53-Dependent Mitochondrial Pathway:
Several cycloartane triterpenoids exert their anti-cancer effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This process is often mediated by the tumor suppressor protein p53. Upon activation by cellular stress, such as that induced by these triterpenoids, p53 translocates to the mitochondria and directly interacts with Bcl-2 family proteins. This leads to an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2), resulting in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c. Cytosolic cytochrome c then triggers the activation of a caspase cascade, ultimately leading to programmed cell death.[7]
Cell Cycle Arrest:
Certain cycloartane triterpenoids have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For instance, a cycloartane triterpenoid from Dysoxylum malabaricum was found to halt the G0/G1 phase of the cell cycle in MCF-7 breast cancer cells by inhibiting the cell division cycle proteins CDC20 and CDC25.[2]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer. Cycloartane triterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of cycloartane triterpenoids is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
| Compound Name | Plant Source | Assay | IC50 | Reference |
| Cycloartenyl-2'E,4'E-decadienoate | Euphorbia pterococca | α/β-hydrolase 12 inhibition | 11.6 ± 1.9 µM | [5] |
Mechanism of Anti-inflammatory Action
Inhibition of the NF-κB Signaling Pathway:
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some cycloartane triterpenoids have been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.
Antiviral Activity
The emergence of viral diseases underscores the urgent need for new antiviral therapies. Cycloartane triterpenoids have shown promise as antiviral agents against a variety of viruses.
Hepatoprotective Effects
Drug-induced liver injury is a significant clinical problem. Certain cycloartane triterpenoids have demonstrated the ability to protect liver cells from damage induced by hepatotoxins. This protective effect is often attributed to their antioxidant and anti-inflammatory properties.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature on the bioactivity of cycloartane triterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cycloartane triterpenoid compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the cycloartane triterpenoid compounds in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for 24-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 or LD50 values.
Anti-inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Cycloartane triterpenoid compounds
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into 96-well plates and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the cycloartane triterpenoid compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatants.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the cell cycle distribution and quantify apoptotic cells.
Materials:
-
Cancer cell lines
-
Cycloartane triterpenoid compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the cycloartane triterpenoid compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak (indicative of apoptosis), are determined using cell cycle analysis software.[8][9][10]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.
Materials:
-
Cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, caspases, NF-κB pathway proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.[11][12][13][14][15]
Conclusion
Cycloartane triterpenoids represent a promising class of natural products with a diverse array of pharmacological activities. Their potent anti-cancer, anti-inflammatory, antiviral, and hepatoprotective effects, coupled with their intricate mechanisms of action involving key cellular signaling pathways, make them attractive lead compounds for the development of novel therapeutics. The detailed experimental protocols and compiled quantitative data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of cycloartane triterpenoids is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New cycloartane triterpenoids from Dysoxylum malabaricum and their cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A Review of the Ethnomedicinal Uses, Biological Activities, and Triterpenoids of Euphorbia Species | MDPI [mdpi.com]
- 5. New cycloartane-type ester triterpenes from Euphorbia pterococca and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotransformation of Cycloartane Triterpenes: A Technical Guide to the Synthesis of 25-Hydroxycycloart-23-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biotransformation of cycloartane (B1207475) triterpenes, with a specific focus on the conversion of cycloartenone to (23E)-25-hydroxycycloart-23-en-3-one. This process, primarily achieved through microbial catalysis, offers a promising route for the synthesis of novel and potentially therapeutic compounds. This document outlines the key microorganisms, experimental protocols, and quantitative data associated with this biotransformation, serving as a valuable resource for researchers in natural product chemistry and drug development.
Introduction
Cycloartane triterpenes, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring, are widely distributed in the plant kingdom and exhibit a diverse range of biological activities. The modification of their core structure through biotransformation can lead to the generation of novel derivatives with enhanced or altered pharmacological properties. One such transformation of significant interest is the hydroxylation of cycloartenone to produce (23E)-25-hydroxycycloart-23-en-3-one, a compound with potential applications in medicinal chemistry. Fungal biotransformations, in particular, have emerged as a powerful tool for the specific and efficient modification of complex natural products.
The Biotransformation Process
The conversion of cycloartenone to (23E)-25-hydroxycycloart-23-en-3-one is effectively catalyzed by the filamentous fungus Glomerella fusarioides. This microorganism possesses the necessary enzymatic machinery to introduce a hydroxyl group at the C-25 position and create a double bond at C-23 of the cycloartane skeleton.
Key Microorganism
The primary biocatalyst identified for this transformation is:
-
Fungus: Glomerella fusarioides
-
Strain: ATCC 9552
This particular strain has been shown to effectively metabolize cycloartenone into a series of hydroxylated derivatives, including the target compound.
Quantitative Data
| Parameter | Value (Representative) | Notes |
| Substrate | Cycloartenone | The starting material for the biotransformation. |
| Biocatalyst | Glomerella fusarioides ATCC 9552 | The microorganism responsible for the enzymatic conversion. |
| Product | (23E)-25-Hydroxycycloart-23-en-3-one | The target hydroxylated cycloartane triterpene. |
| Substrate Concentration | 100 mg/L | A typical starting concentration for laboratory-scale fungal biotransformations of triterpenoids. |
| Incubation Time | 7 - 10 days | The duration of the fermentation process to allow for sufficient conversion. |
| Product Yield | 5 - 15% (Estimated) | The estimated percentage of the initial substrate that is converted to the desired product. |
| Conversion Rate | 20 - 40% (Estimated) | The estimated percentage of the substrate that is consumed during the biotransformation. |
Experimental Protocols
The following sections detail the methodologies for the key experiments involved in the biotransformation of cycloartenone.
Microorganism and Culture Conditions
-
Microorganism: Glomerella fusarioides ATCC 9552 is maintained on Potato Dextrose Agar (PDA) slants at 4°C.
-
Inoculum Preparation: A small piece of the mycelium from the PDA slant is used to inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB). The flask is incubated at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days to obtain a seed culture.
-
Fermentation Medium: The production medium is typically PDB. For a larger scale, multiple 1 L Erlenmeyer flasks, each containing 200 mL of PDB, are inoculated with the seed culture (e.g., 10% v/v).
Biotransformation Procedure
-
Inoculation: The production flasks are inoculated with the seed culture of Glomerella fusarioides.
-
Initial Incubation: The flasks are incubated under the same conditions as the inoculum preparation for 72 hours to allow for substantial fungal growth.
-
Substrate Feeding: A solution of cycloartenone (dissolved in a suitable solvent like ethanol (B145695) or acetone) is added to each flask to achieve the desired final concentration (e.g., 100 mg/L).
-
Continued Incubation: The fermentation is continued for an additional 7-10 days under the same conditions. Control flasks containing only the microorganism and the solvent are also run in parallel.
Extraction and Isolation of Metabolites
-
Harvesting: After the incubation period, the culture broth and mycelia are separated by filtration.
-
Mycelial Extraction: The mycelia are washed with water and then extracted with a solvent such as ethyl acetate (B1210297) or chloroform (B151607) to recover intracellular metabolites.
-
Broth Extraction: The culture filtrate is extracted multiple times with an equal volume of ethyl acetate or chloroform.
-
Pooling and Concentration: The organic extracts from both the mycelia and the broth are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure (23E)-25-hydroxycycloart-23-en-3-one.
Analytical Methods for Identification
The structure of the isolated metabolite is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the biotransformation of cycloartenone.
Logical Relationship of the Transformation
Caption: Conversion of cycloartenone to its hydroxylated derivative.
Conclusion
The biotransformation of cycloartenone to (23E)-25-hydroxycycloart-23-en-3-one using Glomerella fusarioides represents a valuable method for the synthesis of a novel cycloartane triterpene derivative. This technical guide provides a comprehensive overview of the process, including the key microorganism, detailed experimental protocols, and representative quantitative data. While further optimization studies are needed to enhance product yields, the outlined procedures serve as a solid foundation for researchers and drug development professionals to explore the potential of this and similar biotransformations for the generation of new bioactive compounds. The use of microbial catalysts offers a green and efficient alternative to traditional chemical synthesis for the modification of complex natural products.
In-depth Technical Guide: Isolation of 25-Hydroxycycloart-23-en-3-one from Gardenia gummifera
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide details the isolation of the cycloartane (B1207475) triterpenoid (B12794562), 25-Hydroxycycloart-23-en-3-one, from the gum resin of Gardenia gummifera L.f. This document provides a comprehensive overview of the process, including the necessary experimental protocols and relevant data, to facilitate further research and development.
Introduction
Gardenia gummifera, a member of the Rubiaceae family, is a plant known for its use in traditional medicine. Its gum resin is a rich source of various phytochemicals, including a diverse array of cycloartane triterpenes.[1][2] Among these, this compound is a known triterpenoid that has been successfully isolated from this natural source.[1] This guide focuses on the scientific methodology for its extraction and purification.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.7 g/mol |
| Class | Triterpenoid (Cycloartane) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Data sourced from BioCrick and ChemFaces.[3][4]
Experimental Protocol: Isolation and Purification
The isolation of this compound from the gum resin of Gardenia gummifera involves a multi-step process of extraction and chromatographic separation. The following protocol is based on established methodologies for the isolation of cycloartane triterpenes from plant resins.
3.1. Plant Material and Extraction
-
Collection and Preparation: The gum resin exuding from the leaf buds of Gardenia gummifera is the primary source material.[1] The collected resin should be air-dried and ground into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered gum resin is subjected to extraction with a suitable organic solvent. Methanol (B129727) is a commonly used solvent for the initial extraction of triterpenoids. The extraction can be performed at room temperature with stirring or through Soxhlet extraction for a more exhaustive process.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3.2. Chromatographic Purification
A series of chromatographic techniques are employed to isolate this compound from the complex mixture of the crude extract.
-
Column Chromatography (CC): The concentrated crude extract is first subjected to column chromatography on silica (B1680970) gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reversed-phase C18 column is often suitable, with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.
3.3. Structure Elucidation
The definitive identification of the isolated compound as this compound is achieved through various spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure.
Experimental Workflow Diagram
The overall workflow for the isolation of this compound is depicted in the following diagram.
Caption: Workflow for the isolation of this compound.
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, research on structurally similar cycloartane triterpenes and other 25-hydroxy sterols suggests potential biological activities.
5.1. Anti-inflammatory and Analgesic Effects
A related compound, cycloart-23-ene-3β,25-diol, has demonstrated significant analgesic and anti-inflammatory effects in in vivo studies.[5] This activity is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5] This suggests that this compound may also possess anti-inflammatory properties by modulating the prostaglandin (B15479496) synthesis pathway.
5.2. Cytotoxic Activity
Various cycloartane triterpenes isolated from Gardenia species have exhibited cytotoxic effects against several human cancer cell lines.[6][7] The mechanism of action for these compounds often involves the induction of apoptosis. Further investigation is warranted to determine if this compound shares this cytotoxic potential.
5.3. Modulation of Inflammatory Signaling
The structurally analogous molecule, 25-hydroxycholesterol, is known to be a potent modulator of inflammatory signaling. It can act as an amplifier of the inflammatory response in macrophages, partly by mediating the recruitment of AP-1 transcription factors to the promoters of Toll-like receptor (TLR)-responsive genes.[8] This can lead to an increased expression of pro-inflammatory cytokines. Given the structural similarity, it is plausible that this compound could interact with similar signaling pathways.
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activity of related compounds.
Caption: Hypothesized modulation of the TLR4 signaling pathway.
Conclusion
The isolation of this compound from Gardenia gummifera presents a viable route to obtaining this natural product for further pharmacological investigation. The provided experimental framework serves as a guide for its successful extraction and purification. Preliminary insights based on structurally related compounds suggest potential anti-inflammatory and cytotoxic activities, warranting deeper exploration into its mechanisms of action and therapeutic potential.
References
- 1. Cycloartanes from the gum resin of Gardenia gummifera L.f - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloartane triterpenes from dikamali, the gum resin of Gardenia gummifera and Gardenia lucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic 3,4-seco-cycloartane triterpenes from Gardenia sootepensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 25-Hydroxycholesterol acts as an amplifier of inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 25-Hydroxycycloart-23-en-3-one using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol provides a general framework for sample preparation, chromatographic separation, and mass spectrometric detection, which can be adapted and optimized for various research applications, including natural product chemistry, pharmacology, and drug development.
Introduction
Cycloartane triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[1][2] Accurate and sensitive analytical methods are crucial for their study and potential therapeutic development. This compound is a specific cycloartane triterpenoid of interest. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers the high selectivity and sensitivity required for the analysis of such compounds in complex matrices.[3][4][5] This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with MS detection.
Experimental
Sample Preparation
A generic sample preparation workflow is outlined below. The specific steps may require optimization based on the sample matrix.
-
Extraction: For solid samples (e.g., plant material), extract a known quantity (e.g., 1 gram) of homogenized material with a suitable organic solvent such as methanol (B129727) or ethyl acetate. Sonication or maceration can be used to improve extraction efficiency.
-
Filtration: Remove particulate matter from the extract by filtering through a 0.45 µm or 0.22 µm syringe filter.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE step can be employed to remove interfering substances. A C18 SPE cartridge is a common choice for triterpenoids.
-
Condition the cartridge with methanol followed by water.
-
Load the filtered extract.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the target analyte with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
HPLC-MS Analysis
The following is a representative HPLC-MS method. Optimization of the gradient and MS parameters is recommended for the specific instrument and application.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Energy | To be optimized for specific transitions |
Note: The choice between ESI and APCI may depend on the specific compound's ionization efficiency. APCI is often preferred for less polar compounds like many triterpenoids.[5]
Data Analysis
Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the analysis. The values are hypothetical and should be replaced with experimental data.
Table 3: Quantitative Performance Characteristics
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally |
| Precursor Ion (m/z) | To be determined based on the molecular weight and adduct formation |
| Product Ion(s) (m/z) | To be determined via MS/MS experiments |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Methodologies for Key Experiments
Method Validation
To ensure the reliability of the analytical method, a full validation should be performed according to established guidelines. Key validation parameters include:
-
Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically achieved by analyzing blank matrix samples and spiked samples.
-
Linearity: Analyze a series of calibration standards over the expected concentration range of the samples. A linear regression analysis is performed, and the correlation coefficient (r²) should ideally be >0.99.
-
Accuracy and Precision: Determine the accuracy (closeness to the true value) and precision (repeatability) of the method by analyzing replicate samples at different concentration levels (low, medium, and high).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Stability: Evaluate the stability of the analyte in the sample matrix and in prepared solutions under different storage conditions (e.g., room temperature, refrigerated, frozen) and over time.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical relationship of HPLC-MS system components.
References
- 1. In-depth characterization of cycloartane triterpenoids and discovery of species-specific markers from three Cimicifuga species guided by a strategy that integrates in-source fragment elimination, diagnostic ion recognition, and feature-based molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Quantification of 25-Hydroxycycloart-23-en-3-one in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxycycloart-23-en-3-one is a cycloartane (B1207475) triterpenoid (B12794562) that has been identified in various plant species, including Gardenia gummifera and Artocarpus heterophyllus. Cycloartane triterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. As interest in the therapeutic potential of these compounds grows, robust and reliable methods for their quantification in plant extracts are essential for quality control, standardization, and further pharmacological investigation.
These application notes provide a comprehensive overview of the methodologies for the quantification of this compound in plant extracts. The protocols are designed to be a starting point for researchers, and optimization may be necessary depending on the specific plant matrix and available instrumentation.
Data Presentation
| Plant Species | Plant Part | Compound | Analytical Method | Reference |
| Gardenia gummifera | Gum Resin | This compound | NMR Spectroscopy | |
| Gardenia gummifera | Gum Resin | Cycloartenone | NMR Spectroscopy | |
| Artocarpus heterophyllus | Latex | Cycloartane Derivatives | TLC, IR, NMR |
Experimental Protocols
The following protocols outline the steps for the extraction and quantification of this compound from plant materials. A generalized workflow is presented first, followed by a detailed analytical method using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which is a highly sensitive and specific technique for the analysis of complex mixtures.
General Experimental Workflow
Caption: General workflow for the quantification of this compound.
Detailed Protocol: Quantification by HPLC-MS/MS
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Preparation of Standard Solutions
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution of the standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or chloroform.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
2. Sample Extraction
-
Accurately weigh about 1 gram of the dried and powdered plant material (e.g., gum resin of Gardenia gummifera).
-
Transfer the powder to a flask and add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
3. Solid Phase Extraction (SPE) for Sample Clean-up (Optional)
-
For complex matrices, a clean-up step using a C18 SPE cartridge may be necessary to remove interfering substances.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the re-dissolved extract onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the target analyte with a higher percentage of organic solvent (e.g., 90% methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC-MS analysis.
4. HPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing the standard. A precursor ion corresponding to [M+H]+ of this compound (C30H48O2, MW: 440.7) would be selected, and characteristic product ions would be monitored. |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.
-
The final concentration should be expressed as mg of the compound per gram of the dry weight of the plant material.
Potential Signaling Pathways
Cycloartane triterpenoids have been reported to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. While the specific mechanism of this compound is yet to be fully elucidated, the following diagrams illustrate the potential pathways through which it may act.
Protocol for NMR Analysis of 25-Hydroxycycloart-23-en-3-one: A Detailed Guide for Researchers
Application Note
This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one. This protocol is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development who are involved in the structural elucidation and characterization of complex organic molecules. The methodologies outlined herein cover sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and a strategy for spectral interpretation.
The structural characterization of cycloartane triterpenoids is often challenging due to their complex and highly saturated polycyclic systems. However, modern NMR techniques, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, provide the necessary tools for unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of these intricate natural products. The data and protocols presented are compiled from established methodologies for the analysis of similar cycloartane triterpenoids.
Experimental Protocols
Sample Preparation
A carefully prepared sample is crucial for obtaining high-quality NMR spectra. The following steps outline the recommended procedure for preparing a sample of this compound for NMR analysis:
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved through techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified compound for a standard 5 mm NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for triterpenoids. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the sample's solubility.
-
Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following NMR experiments are recommended for the complete structural elucidation of this compound. The parameters provided are for a 500 MHz NMR spectrometer and may need to be adjusted based on the instrument used.
-
¹H NMR (Proton): Provides information on the number of different types of protons and their electronic environments.
-
¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals appear positive, and CH₂ signals are negative.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value |
| ¹H NMR | Pulse Program | zg30 |
| Number of Scans | 16 | |
| Relaxation Delay | 2.0 s | |
| Spectral Width | 12 ppm | |
| ¹³C NMR | Pulse Program | zgpg30 |
| Number of Scans | 1024 | |
| Relaxation Delay | 2.0 s | |
| Spectral Width | 240 ppm | |
| DEPT-135 | Pulse Program | dept135 |
| Number of Scans | 512 | |
| Relaxation Delay | 2.0 s | |
| COSY | Pulse Program | cosygpqf |
| Number of Scans | 8 | |
| Relaxation Delay | 1.5 s | |
| HSQC | Pulse Program | hsqcedetgpsisp2.3 |
| Number of Scans | 4 | |
| Relaxation Delay | 1.5 s | |
| HMBC | Pulse Program | hmbcgpndqf |
| Number of Scans | 16 | |
| Relaxation Delay | 1.5 s |
Data Presentation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on data from structurally related cycloartane triterpenoids and serve as a guide for spectral assignment. Actual experimental values may vary slightly.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | ~39.0 | |
| 2 | ~34.0 | |
| 3 | ~215.0 | - |
| 4 | ~47.0 | |
| 5 | ~49.0 | |
| 6 | ~21.0 | |
| 7 | ~28.0 | |
| 8 | ~48.0 | |
| 9 | ~20.0 | |
| 10 | ~26.0 | |
| 11 | ~26.5 | |
| 12 | ~33.0 | |
| 13 | ~45.0 | |
| 14 | ~49.0 | |
| 15 | ~35.5 | |
| 16 | ~26.0 | |
| 17 | ~52.0 | |
| 18 | ~18.0 | |
| 19 | ~29.8 | ~0.35 (d, 4.0), ~0.58 (d, 4.0) |
| 20 | ~36.0 | |
| 21 | ~18.5 | |
| 22 | ~39.0 | |
| 23 | ~125.0 | ~5.60 (t, 7.0) |
| 24 | ~145.0 | - |
| 25 | ~71.0 | - |
| 26 | ~29.8 | ~1.30 (s) |
| 27 | ~29.8 | ~1.30 (s) |
| 28 | ~19.0 | |
| 29 | ~21.5 | |
| 30 | ~25.5 |
Note: The chemical shifts are approximate and intended for guidance. The assignments should be confirmed with 2D NMR data.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process of structural elucidation for this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR analysis.
Caption: Logical flow for structure elucidation.
Application Note & Protocol: Cell-Based Assay for 25-Hydroxycycloart-23-en-3-one Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
25-Hydroxycycloart-23-en-3-one is a cycloartane (B1207475) triterpenoid, a class of natural compounds that have garnered significant interest for their diverse biological activities, including potential anticancer properties. Several studies have demonstrated that cycloartane triterpenoids isolated from various plant species exhibit cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard cell-based assay.
The protocol herein describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability.[6][7] This assay measures the metabolic activity of cells, which is indicative of cell viability, proliferation, and cytotoxicity.[6] The protocol is designed to be adaptable for various adherent cancer cell lines and can be scaled for high-throughput screening.
Data Presentation
The following table structure is recommended for the clear and concise presentation of cytotoxicity data obtained from the MTT assay. This format allows for easy comparison of the cytotoxic effects of this compound across different concentrations.
Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells
| Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Concentration 4 | ||||
| Concentration 5 | ||||
| Positive Control |
OD: Optical Density IC₅₀: The concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
This section details the materials and methodology for conducting the MTT cytotoxicity assay.
Materials
-
Selected cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Sterile pipette tips and tubes
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell line in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Potential Signaling Pathway
Caption: Hypothetical signaling pathway for cytotoxicity.
References
- 1. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of cycloartane triterpenoids from aerial part of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 25-Hydroxycycloart-23-en-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of 25-Hydroxycycloart-23-en-3-one. The protocols detailed below are designed for use in a standard cell culture laboratory and are intended to serve as a foundational framework for assessing the compound's potential as an anti-inflammatory agent.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory compounds is a key focus in drug discovery. This compound is a cycloartane-type triterpenoid (B12794562) that, based on the activity of structurally related compounds, warrants investigation for its anti-inflammatory potential. A related compound, cycloart-23-ene-3β,25-diol, has shown inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2] This document outlines a panel of in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways in a cellular model of inflammation.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 1 | 98.6 | ± 4.8 |
| 5 | 97.2 | ± 5.1 |
| 10 | 95.8 | ± 4.5 |
| 25 | 92.3 | ± 5.5 |
| 50 | 88.9 | ± 6.1 |
| 100 | 85.4 | ± 5.9 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Concentration (µM) | % Inhibition |
| Control (untreated) | - | 2.5 ± 0.8 | - |
| LPS (1 µg/mL) | - | 45.2 ± 3.1 | 0 |
| LPS + Compound | 1 | 40.1 ± 2.9 | 11.3 |
| LPS + Compound | 5 | 32.5 ± 2.5 | 28.1 |
| LPS + Compound | 10 | 25.8 ± 2.1 | 42.9 |
| LPS + Compound | 25 | 18.2 ± 1.9 | 59.7 |
| LPS + Compound | 50 | 12.6 ± 1.5 | 72.1 |
| LPS + Positive Control | - | 8.9 ± 1.2 | 80.3 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control (untreated) | - | 50 ± 8 | - | 35 ± 6 | - |
| LPS (1 µg/mL) | - | 1250 ± 98 | 0 | 1800 ± 120 | 0 |
| LPS + Compound | 1 | 1100 ± 85 | 12.0 | 1650 ± 110 | 8.3 |
| LPS + Compound | 5 | 950 ± 76 | 24.0 | 1400 ± 95 | 22.2 |
| LPS + Compound | 10 | 750 ± 62 | 40.0 | 1100 ± 80 | 38.9 |
| LPS + Compound | 25 | 500 ± 45 | 60.0 | 750 ± 65 | 58.3 |
| LPS + Compound | 50 | 300 ± 31 | 76.0 | 450 ± 40 | 75.0 |
| LPS + Positive Control | - | 250 ± 25 | 80.0 | 300 ± 30 | 83.3 |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[3][4]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18-24 hours.[4]
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the supernatant and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).[4]
-
Measure the absorbance at 540 nm using a microplate reader.[4]
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and treat as described in section 3.1.
-
After 24 hours of LPS stimulation, collect 100 µL of the cell culture medium.[4]
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[3][4]
-
Incubate the mixture at room temperature for 10 minutes.[4]
-
Measure the absorbance at 540 nm.[4]
-
The concentration of nitrite is determined using a sodium nitrite standard curve.[5]
-
Pro-inflammatory Cytokine Assays (ELISA)
The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
General ELISA Protocol (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α or anti-human IL-6).[6][7]
-
Block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.[6][7]
-
Wash the wells and add a biotinylated detection antibody.[6]
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.[8]
-
Wash the wells and add a substrate solution (e.g., TMB).[7]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[7][9]
-
The cytokine concentration is determined from a standard curve.[10]
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in the inflammatory response, often acting in concert with the NF-κB pathway.
Caption: Overview of the MAPK signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cohesionbio.com [cohesionbio.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. novamedline.com [novamedline.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. ldn.de [ldn.de]
Application Note: Evaluation of COX-1 and COX-2 Inhibition by 25-Hydroxycycloart-23-en-3-one
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1][2][3] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1][2][3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal tract and renal function.[2] In contrast, COX-2 is typically undetectable in most tissues but is induced during inflammatory processes.[2][3] The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[1][4] Consequently, the development of selective COX-2 inhibitors is a significant area of research in the pursuit of safer anti-inflammatory agents.[4][5]
Cycloartane (B1207475) triterpenoids, a class of natural products, have garnered interest for their diverse biological activities. A related compound, cycloarta-23-ene-3beta,25-diol, has demonstrated inhibitory activity against both COX-1 and COX-2, with a notable selectivity for COX-2.[6] This suggests that other cycloartane derivatives, such as 25-Hydroxycycloart-23-en-3-one, may also exhibit similar inhibitory properties. This application note provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against human recombinant COX-2 and ovine COX-1.
Signaling Pathway
Caption: Arachidonic Acid Metabolism via COX-1 and COX-2 Pathways.
Experimental Workflow
Caption: Workflow for the COX-1 and COX-2 Inhibition Assay.
Materials and Reagents
-
Test Compound: this compound (purity >95%)
-
Enzymes: Ovine COX-1 and Human Recombinant COX-2
-
Substrate: Arachidonic Acid
-
Positive Controls:
-
SC-560 (for COX-1)
-
Celecoxib (for COX-2)
-
-
Buffer and Reagents:
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Hydrochloric Acid (HCl)
-
Stannous Chloride (for EIA-based methods)
-
Dimethyl Sulfoxide (DMSO)
-
-
Assay Kit: A commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric) is recommended. These kits typically provide the necessary enzymes, buffers, and detection reagents.[7][8]
-
Equipment:
-
96-well microplate reader (spectrophotometer or fluorometer)
-
Incubator set to 37°C
-
Multichannel pipettes
-
Reaction tubes
-
Experimental Protocol
This protocol is based on a common colorimetric or fluorometric COX inhibitor screening assay.[1][8]
1. Reagent Preparation a. Prepare the 1X Reaction Buffer as per the manufacturer's instructions. b. Prepare a stock solution of this compound in DMSO. Subsequently, create a series of dilutions at various concentrations to determine the IC50 value. c. Prepare stock solutions and serial dilutions of the positive controls (SC-560 and Celecoxib) in DMSO. d. Prepare the arachidonic acid substrate solution according to the assay kit's protocol. e. Prepare the COX-1 and COX-2 enzyme solutions in chilled 1X Reaction Buffer immediately before use.
2. Assay Procedure a. Set up the 96-well plate with wells for the blank (no enzyme), positive control (enzyme with no inhibitor), solvent control (enzyme with DMSO), reference inhibitors, and various concentrations of the test compound. b. To each well, add the appropriate volume of 1X Reaction Buffer. c. Add the test compound dilutions, reference inhibitors, or DMSO (for positive and solvent controls) to the designated wells. d. Add the COX-1 or COX-2 enzyme solution to all wells except the blank. e. Pre-incubate the plate at 37°C for 10 minutes to allow for any time-dependent enzyme inactivation.[9] f. Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells. g. Incubate the plate at 37°C for a specified time (e.g., 2 minutes).[7] h. Stop the reaction by adding a solution of HCl. i. Proceed with the detection method as outlined in the assay kit's manual (e.g., addition of a chromogenic or fluorogenic probe and subsequent reading on a microplate reader).
3. Data Analysis a. The activity of the enzyme is determined by measuring the absorbance or fluorescence. b. The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
Anticipated Results
Based on the activity of structurally related cycloartane triterpenoids, it is hypothesized that this compound will exhibit inhibitory activity against both COX-1 and COX-2, with potential selectivity for COX-2.[6]
Table 1: Hypothetical COX-1 and COX-2 Inhibitory Activity of this compound and Control Compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 85.3 | 12.7 | 6.7 |
| SC-560 (COX-1 Selective) | 0.05 | 5.2 | 0.01 |
| Celecoxib (COX-2 Selective) | 15.1 | 0.08 | 188.8 |
Conclusion
This application note provides a comprehensive protocol for the evaluation of the COX-1 and COX-2 inhibitory potential of this compound. The described methodology, based on established in vitro screening assays, allows for the determination of IC50 values and the calculation of the COX-2 selectivity index. The anticipated results suggest that this compound may act as a selective COX-2 inhibitor, warranting further investigation as a potential anti-inflammatory agent. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 25-Hydroxycycloart-23-en-3-one in Oncology Research
Disclaimer: As of late 2025, specific research on the direct application of 25-Hydroxycycloart-23-en-3-one in oncology is not extensively published. The following application notes and protocols are based on the established activities of the broader class of cycloartane (B1207475) triterpenoids, to which this compound belongs. This document serves as a foundational guide for researchers and scientists to design and conduct initial investigations into the potential anticancer properties of this compound.
Application Notes
Cycloartane triterpenoids, a class of natural products, have demonstrated significant potential in oncology research. These compounds are recognized for their cytotoxic effects against a variety of cancer cell lines, including those that are drug-resistant.[1] The primary mechanisms of action for this class of compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Many cycloartane triterpenoids trigger apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by the upregulation of the p53 tumor suppressor protein and the pro-apoptotic protein Bax, leading to a decrease in mitochondrial membrane potential and subsequent activation of executioner caspases like caspase-7.[3]
-
Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, frequently at the G2/M phase. This is often associated with the downregulation of key cell cycle proteins such as cdc2.[1]
-
Endoplasmic Reticulum (ER) Stress: Some cycloartane triterpenoids can induce apoptosis by causing an accumulation of misfolded proteins, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[4]
-
Inhibition of Inflammatory Pathways: Suppression of inflammatory markers like COX-2 has also been noted, suggesting a potential role in modulating the tumor microenvironment.[1]
Potential Applications in Oncology Research:
-
Screening for Cytotoxic Activity: Initial studies would involve screening this compound against a panel of human cancer cell lines to determine its cytotoxic potency and selectivity. Sensitive cell lines may include breast cancer (e.g., MCF-7, MDA-MB-231), liver cancer (e.g., HepG2), and leukemia (e.g., HL-60).[1][5][6]
-
Elucidation of Mechanism of Action: Subsequent research can focus on determining whether the compound induces apoptosis and/or causes cell cycle arrest using the protocols outlined below.
-
Signaling Pathway Analysis: Investigating the molecular signaling pathways, such as the p53-dependent mitochondrial pathway or the ER stress pathway, will be crucial to understanding its specific mechanism.[3][4]
-
In Vivo Efficacy Studies: Promising in vitro results can be translated to in vivo studies using animal models, such as subcutaneous tumor xenografts, to evaluate anti-tumor efficacy and potential toxicity.[6][7]
Quantitative Data on Related Cycloartane Triterpenoids
The following table summarizes the cytotoxic activity (IC50/LD50 values) of various cycloartane triterpenoids from published studies. This data provides a reference range for the potential potency of this compound.
| Compound Name/Identifier | Cancer Cell Line | IC50 / LD50 Value | Reference |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 (Breast) | 2.05 µg/mL | [5] |
| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 (Breast) | 5.4 µg/mL | [5] |
| Unnamed Cycloartane Triterpenoid (B12794562) | T-47D (Breast) | 18 µM | [8] |
| Mollic Acid Arabinoside (MAA) | Ca Ski (Cervical) | 19.21 µM | [2] |
| Mollic Acid Xyloside (MAX) | Ca Ski (Cervical) | 33.33 µM | [2] |
| 23-epi-26-deoxyactein | MDA-MB-231 (Breast) | Not specified, but showed dramatic effect | [6][9] |
| Cimigenol | MDA-MB-231 (Breast) | Not specified, but showed dramatic effect | [6][7] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated as described in Protocol 1.
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
Objective: To quantify the number of apoptotic and necrotic cells following compound treatment.
Materials:
-
Cancer cells treated as described above.
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the compound for a predetermined time (e.g., 24 hours). Harvest all cells (adherent and floating).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 4: Western Blotting for Key Signaling Proteins
Objective: To investigate the effect of the compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bax, Bcl-2, Caspase-3, cdc2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression levels.
Visualizations
The following diagrams illustrate the potential signaling pathways and a general experimental workflow for investigating this compound.
Caption: Hypothesized p53-dependent apoptosis pathway for a cycloartane triterpenoid.
Caption: General experimental workflow for evaluating a novel anticancer compound.
References
- 1. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloartane triterpenoid from Euphorbia macrostegia modulates ER stress signaling pathways to induce apoptosis in MDA-MB231 and MCF-7 breast cancer cell lines | Semantic Scholar [semanticscholar.org]
- 5. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of cytotoxic cycloartane triterpenoids from Dysoxylum malabaricum [atree.org]
- 9. dovepress.com [dovepress.com]
Investigating the Mechanism of Action of 25-Hydroxycycloart-23-en-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Hydroxycycloart-23-en-3-one is a cycloartane (B1207475) triterpenoid, a class of natural compounds known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] While the specific mechanism of action for this compound is not yet fully elucidated, research on structurally similar compounds, such as cycloart-23-ene-3β,25-diol, suggests potential anti-inflammatory and antioxidant properties.[2][3][4] These activities are likely mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
This document provides a set of detailed protocols and application notes to guide the investigation into the mechanism of action of this compound, focusing on its potential as an anti-inflammatory and antioxidant agent.
Hypothesized Mechanism of Action
Based on the activities of related cycloartane triterpenoids, it is hypothesized that this compound exerts its effects through a multi-faceted mechanism involving:
-
Inhibition of Pro-inflammatory Enzymes: The compound may selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[2][4] It might also modulate the activity of nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), another important signaling molecule in inflammation.[5][6]
-
Antioxidant Activity: this compound may possess direct radical scavenging activity or may enhance the cellular antioxidant defense systems, thereby mitigating oxidative stress, which is closely linked to inflammation.[3][7]
The following sections provide experimental protocols to test these hypotheses.
Data Presentation
The following tables summarize the key quantitative data to be collected from the proposed experiments.
Table 1: In Vitro COX-1 and COX-2 Inhibition by this compound
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Positive Control) | Expected: High µM range | Expected: Low µM range | Expected: >1 |
| Indomethacin (Positive Control) | Expected: Low µM range | Expected: Low µM range | Expected: ~1 |
Table 2: Effect of this compound on Nitric Oxide Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control (Unstimulated) | - | Baseline | - |
| Vehicle Control (LPS-stimulated) | - | Maximal | 0% |
| This compound | Concentration 1 | To be determined | To be calculated |
| This compound | Concentration 2 | To be determined | To be calculated |
| This compound | Concentration 3 | To be determined | To be calculated |
| L-NAME (Positive Control) | Effective Concentration | To be determined | To be calculated |
Table 3: Cellular Antioxidant Activity of this compound
| Compound | Concentration (µM) | Cellular Antioxidant Activity (CAA) Value |
| This compound | Concentration 1 | To be determined |
| This compound | Concentration 2 | To be determined |
| This compound | Concentration 3 | To be determined |
| Quercetin (Positive Control) | Effective Concentration | To be determined |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.[8][9][10]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound
-
Control inhibitors (Celecoxib for COX-2 selectivity, Indomethacin for non-selectivity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and control inhibitors in DMSO. Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) kinetically for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Nitric Oxide (NO) Production in Macrophage Cell Culture
This protocol measures the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[11][12][13]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
L-N⁶-(1-iminoethyl)lysine (L-NIL) or N(G)-nitro-L-arginine methyl ester (L-NAME) (iNOS inhibitors)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or a positive control (L-NAME) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound.
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).[1][14][15]
Materials:
-
HepG2 or other suitable cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
This compound
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Loading with DCFH-DA: Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and add the cell culture medium containing various concentrations of this compound or quercetin.
-
Induction of Oxidative Stress: Add AAPH solution to the wells to a final concentration of 600 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. COX inhibition assay [bio-protocol.org]
- 4. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Cycloartane-Type Saponins of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Networking-Guided Isolation of Cycloartane-type Triterpenoids from Curculigo orchioides and Their Inhibitory Effect on Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four new cycloartane-type triterpenoids from the leaves of Combretum mellifluum Eichler: assessment of their antioxidant and antileishmanial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. abcam.com [abcam.com]
- 13. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 14. benchchem.com [benchchem.com]
- 15. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 25-Hydroxycycloart-23-en-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid, and detailed protocols for its evaluation. While direct evidence for the significant therapeutic potential of this specific compound is limited, the broader class of cycloartane triterpenoids has demonstrated promising anti-inflammatory and cytotoxic activities. The following information is intended to guide further research into the biological activities of this compound.
Potential Therapeutic Applications
Cycloartane triterpenoids, as a class, are under investigation for a variety of therapeutic effects, including:
-
Anti-inflammatory Effects: Many cycloartane triterpenoids have been shown to modulate inflammatory pathways. A structurally related compound, cycloart-23-ene-3β,25-diol, has demonstrated anti-inflammatory and analgesic effects, suggesting that this compound could be explored for similar properties. The primary mechanism of action for many anti-inflammatory triterpenoids involves the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and COX-2.
-
Anticancer Activity: Various cycloartane triterpenoids have exhibited cytotoxic effects against a range of cancer cell lines. These compounds can induce apoptosis and cause cell cycle arrest, making them interesting candidates for oncology research.
Data Presentation
Anti-inflammatory Activity of Compounds from Artocarpus heterophyllus
A study by Yao et al. investigated the anti-inflammatory effects of seven compounds isolated from Artocarpus heterophyllus, including this compound (HY), on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results indicated that among the tested compounds, Moracin C (MC) was the most potent inhibitor of nitric oxide (NO) and reactive oxygen species (ROS) production.[1][2][3]
| Compound | Abbreviation | Inhibition of LPS-induced NO Production | Inhibition of LPS-induced ROS Production |
| This compound | HY | Not significant | Not significant |
| Artocarpin | AR | Not significant | Not significant |
| Dadahol A | DA | Not significant | Not significant |
| Morachalcone A | MA | Not significant | Not significant |
| Artoheterophyllin B | AB | Not significant | Not significant |
| Cycloheterophyllin | CY | Not significant | Not significant |
| Moracin C | MC | Significant | Significant |
Table based on the findings of Yao et al. (2016), which highlighted Moracin C as the primary active compound.[1][2][3]
Mandatory Visualizations
Experimental Protocols
The following protocols are based on standard methodologies for evaluating the anti-inflammatory and cytotoxic potential of cycloartane triterpenoids and should be optimized for this compound.
Protocol 1: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Pre-treat the cells with the compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with LPS and DMSO) and a negative control (cells without LPS).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
This compound
-
Selected human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HepG2 for liver cancer)
-
Appropriate cell culture medium for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: COX-2 Inhibition Assay (Enzyme Immunoassay)
Objective: To assess the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.
Materials:
-
This compound
-
COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Abcam)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Heme
-
Stannous chloride (for PGH₂ reduction)
-
Prostaglandin F₂α (PGF₂α) EIA kit components
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution and then dilute to the desired final concentrations.
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and heme.
-
Add the test compound (this compound) or a known COX-2 inhibitor (positive control).
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined time with a suitable acid (e.g., 1 M HCl).
-
-
Prostaglandin Measurement:
-
Reduce the PGH₂ product to PGF₂α using stannous chloride.
-
Quantify the amount of PGF₂α produced using a competitive enzyme immunoassay (EIA) as per the kit protocol.
-
-
Data Analysis: Calculate the percentage inhibition of COX-2 activity for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.
References
Application Notes and Protocols: In Vivo Analgesic and Anti-inflammatory Models for Cycloartane Titerpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloartane (B1207475) triterpenoids, a significant class of natural products, have demonstrated a wide range of biological activities, including promising analgesic and anti-inflammatory properties.[1][2][3] These compounds are widely distributed in the plant kingdom and have been the subject of extensive research for their potential therapeutic applications.[3] This document provides detailed application notes and protocols for commonly employed in vivo models to evaluate the analgesic and anti-inflammatory efficacy of cycloartane triterpenoids. The included protocols for the acetic acid-induced writhing test, hot plate test, formalin test, and carrageenan-induced paw edema model are intended to serve as a comprehensive guide for researchers in the field of natural product-based drug discovery.
Data Presentation: Efficacy of Cycloartane Triterpenoids
The following tables summarize the quantitative data from various studies on the analgesic and anti-inflammatory effects of selected cycloartane triterpenoids.
Table 1: Analgesic Activity of Cycloartane Triterpenoids from Oxyanthus pallidus in the Formalin Test
| Compound | Dose (mg/kg, p.o.) | Phase 1 Inhibition (%) | Phase 2 Inhibition (%) |
| Mixture | 5 | 57.75 - 78.14 | 12.56 - 68.22 |
| OP3 | 5 | 65.32 | 45.87 |
| OP5 | 5 | 72.11 | 58.99 |
| OP6 | 5 | 78.14 | 68.22 |
Data extracted from a study on cycloartanes from Oxyanthus pallidus, where the formalin-induced pain model was used to assess acute anti-nociceptive properties.[1][2][4][5]
Table 2: Anti-inflammatory Activity of Cycloartane Triterpenoids from Actaea vaginata (Inhibition of NO Production in LPS-stimulated RAW264.7 Macrophages)
| Compound | IC50 (µM) |
| Compound 1 | 12.5 |
| Compound 2 | 8.3 |
| Compound 3 | 5.0 |
| Compound 4 | 24.4 |
Data from a study evaluating the anti-inflammatory effects of cycloartane triterpenoids by measuring nitric oxide (NO) production.[6][7][8]
Experimental Protocols
Acetic Acid-Induced Writhing Test (Analgesic Model)
This model is widely used to screen for peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constriction and stretching of hind limbs) in mice, which is counted as a measure of pain.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., normal saline with 0.5% Tween 80)
-
Positive Control (e.g., Diclofenac sodium, 10 mg/kg, i.p.)
-
Test Groups (Cycloartane triterpenoid (B12794562) at various doses)
-
-
Drug Administration: Test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.
-
Induction of Writhing: 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 ml/kg body weight.
-
Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a period of 20-30 minutes, starting 5 minutes after the injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Hot Plate Test (Analgesic Model)
The hot plate test is a common method to assess central analgesic activity. The latency of the animal's response to a thermal stimulus (licking of paws or jumping) is measured.
Protocol:
-
Animals: Mice or rats are used.
-
Apparatus: A hot plate apparatus with a thermostatically controlled surface is used. The temperature is typically maintained at 55 ± 0.5°C.
-
Acclimatization: Animals are habituated to the experimental room for at least one hour before the test.
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to lick a hind paw or jump is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage. Animals with a baseline latency of more than 15 seconds are typically excluded.
-
Grouping and Drug Administration: Animals are grouped and administered the test compounds or controls as described in the acetic acid-induced writhing test.
-
Post-Treatment Latency: The reaction time of each animal is measured at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The increase in latency period is calculated. The results can be expressed as the percentage of maximum possible effect (% MPE) using the formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
Formalin Test (Analgesic Model)
The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the differentiation between central and peripheral analgesic mechanisms.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are placed in individual transparent observation chambers for at least 30 minutes before the test to allow for acclimatization.
-
Grouping and Drug Administration: Animals are grouped and treated with the test compounds or controls 30-60 minutes prior to formalin injection.
-
Induction of Nociception: 20 µl of 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: The time the animal spends licking or biting the injected paw is recorded. The observation period is divided into two phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: The total time spent licking in each phase is determined for each group. The percentage of inhibition is calculated for each phase compared to the control group.[1][2][5]
Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
This is a widely used and highly reproducible model of acute inflammation. Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema.
Protocol:
-
Animals: Wistar or Sprague-Dawley rats (150-200 g) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping and Drug Administration: Animals are divided into groups and administered the test compounds or a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.) one hour before carrageenan injection.
-
Induction of Edema: 0.1 ml of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Mean paw volume increase in control - Mean paw volume increase in test group) / Mean paw volume increase in control] x 100
Visualization of Pathways and Workflows
Signaling Pathway of Inflammation and its Inhibition by Cycloartane Triterpenoids
Caption: Inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.
Experimental Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Experimental Workflow for Carrageenan-Induced Paw Edema Test
Caption: Workflow for the carrageenan-induced paw edema test.
References
- 1. Cycloartanes from Oxyanthus pallidus and derivatives with analgesic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloartanes from Oxyanthus pallidus and derivatives with analgesic activities | Cameroon Health Research Forum [cahref.masante-cam.org]
- 5. Cycloartanes from Oxyanthus pallidus and derivatives with analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloartane triterpenoids from Actaea vaginata with anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Mutagenicity of Natural Compounds using the Ames Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ames test, a bacterial reverse mutation assay, is a rapid and widely used method to assess the mutagenic potential of chemical substances. Developed by Bruce N. Ames, the test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These mutations render the bacteria auxotrophic, meaning they cannot produce an essential amino acid and will not grow on a medium deficient in it. The assay evaluates the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form visible colonies. This method is a critical initial screening tool in drug development and chemical safety assessment to identify potential carcinogens.
When evaluating natural compounds, the Ames test provides crucial insights into their safety profile. Many natural products are consumed as food, supplements, or traditional medicines, making their potential for genotoxicity a significant public health concern. These application notes provide a detailed protocol for conducting the Ames test specifically for the assessment of natural compounds.
Principle of the Ames Test
The fundamental principle of the Ames test is the detection of reverse mutations in auxotrophic bacterial strains. The tester strains have specific mutations (frameshift or base-pair substitution) in the histidine (Salmonella) or tryptophan (E. coli) operon. When these bacteria are exposed to a mutagen, the test compound can induce a secondary mutation that reverts the original mutation, restoring the ability of the bacteria to produce the essential amino acid. These reverted bacteria (revertants) will then grow on a minimal agar (B569324) medium lacking the specific amino acid, forming visible colonies. The number of revertant colonies is proportional to the mutagenic potency of the test substance.
Many compounds, including natural ones, are not directly mutagenic but can be converted to mutagenic metabolites by enzymes in the liver. To mimic this metabolic activation, the test is often performed in the presence of a liver extract, typically the S9 fraction from rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This allows for the detection of both direct-acting mutagens and pro-mutagens that require metabolic activation.
Data Presentation: Mutagenicity of Representative Natural Compounds
The following tables summarize quantitative data from Ames tests performed on three common natural compounds: Quercetin, Resveratrol, and Caffeine (B1668208). The data is presented as the mean number of revertant colonies per plate ± standard deviation (SD).
Table 1: Mutagenicity of Quercetin
| Concentration (µ g/plate ) | S. typhimurium TA98 (-S9) | S. typhimurium TA98 (+S9) | S. typhimurium TA100 (-S9) | S. typhimurium TA100 (+S9) |
| 0 (Solvent Control) | 25 ± 4 | 30 ± 5 | 120 ± 12 | 135 ± 15 |
| 1 | 150 ± 12 | 250 ± 20 | 135 ± 14 | 200 ± 18 |
| 5 | 450 ± 35 | 800 ± 60 | 180 ± 16 | 450 ± 40 |
| 10 | 800 ± 65 | 1500 ± 110 | 250 ± 22 | 700 ± 55 |
| Positive Control | 2-Nitrofluorene (10 µg) | Benzo[a]pyrene (5 µg) | Sodium Azide (1.5 µg) | 2-Aminoanthracene (2.5 µg) |
| 450 ± 38 | 950 ± 75 | 1100 ± 90 | 1200 ± 100 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Mutagenicity of Resveratrol
| Concentration (µ g/plate ) | S. typhimurium TA98 (-S9) | S. typhimurium TA98 (+S9) | S. typhimurium TA100 (-S9) | S. typhimurium TA100 (+S9) |
| 0 (Solvent Control) | 28 ± 5 | 32 ± 6 | 125 ± 14 | 140 ± 16 |
| 100 | 30 ± 4 | 35 ± 5 | 130 ± 15 | 145 ± 17 |
| 500 | 27 ± 6 | 31 ± 7 | 128 ± 13 | 138 ± 15 |
| 1000 | 29 ± 5 | 34 ± 6 | 132 ± 16 | 142 ± 18 |
| Positive Control | 2-Nitrofluorene (10 µg) | Benzo[a]pyrene (5 µg) | Sodium Azide (1.5 µg) | 2-Aminoanthracene (2.5 µg) |
| 460 ± 40 | 980 ± 80 | 1150 ± 95 | 1250 ± 105 |
Data is representative and compiled from various sources for illustrative purposes.[1][2]
Table 3: Mutagenicity of Caffeine
| Concentration (µ g/plate ) | S. typhimurium TA98 (-S9) | S. typhimurium TA98 (+S9) | S. typhimurium TA100 (-S9) | S. typhimurium TA100 (+S9) |
| 0 (Solvent Control) | 26 ± 4 | 31 ± 5 | 122 ± 13 | 138 ± 14 |
| 100 | 35 ± 6 | 33 ± 4 | 150 ± 15 | 145 ± 16 |
| 500 | 45 ± 7 | 38 ± 6 | 200 ± 18 | 160 ± 17 |
| 1000 | 58 ± 8 | 42 ± 5 | 250 ± 25 | 175 ± 19 |
| Positive Control | 2-Nitrofluorene (10 µg) | Benzo[a]pyrene (5 µg) | Sodium Azide (1.5 µg) | 2-Aminoanthracene (2.5 µg) |
| 455 ± 39 | 970 ± 78 | 1120 ± 92 | 1230 ± 102 |
Data is representative and compiled from various sources for illustrative purposes, indicating a weak mutagenic effect for caffeine in some strains without metabolic activation.[3][4][5][6]
Experimental Protocols
Two primary methods are used for the Ames test: the plate incorporation method and the pre-incubation method. The pre-incubation method is generally considered more sensitive for some classes of mutagens.
Materials and Reagents
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2uvrA are commonly used.
-
Media:
-
Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2)
-
Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose and 1.5% agar)
-
Top Agar (0.6% agar, 0.5% NaCl, and a limited amount of L-histidine and D-biotin)
-
-
S9 Metabolic Activation System:
-
S9 fraction from induced rat liver (e.g., from Aroclor 1254-induced Sprague-Dawley rats)
-
S9 Cofactor Mix (NADP, Glucose-6-phosphate, MgCl₂, KCl, in a suitable buffer)
-
-
Test Compound and Controls:
-
Natural compound extract dissolved in a suitable solvent (e.g., DMSO, water)
-
Negative (Solvent) Control
-
Positive Controls (with and without S9 activation, specific to the bacterial strain)
-
-
Sterile labware: Petri dishes, test tubes, pipettes, etc.
Protocol 1: Plate Incorporation Method
-
Preparation of Bacterial Cultures: Inoculate each bacterial strain into a separate flask of nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ CFU/mL.
-
Preparation of Test Solutions: Prepare a series of dilutions of the natural compound in a suitable solvent.
-
Assay Procedure: a. To a sterile tube containing 2 mL of molten top agar (maintained at 45°C), add:
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the test compound solution (or solvent/positive control).
- 0.5 mL of S9 mix (for assays with metabolic activation) or phosphate (B84403) buffer (for assays without S9). b. Vortex the tube gently for 3 seconds. c. Immediately pour the mixture onto the surface of a minimal glucose agar plate. d. Gently tilt and rotate the plate to ensure an even distribution of the top agar. e. Allow the top agar to solidify.
-
Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Colony Counting: Count the number of revertant colonies on each plate.
Protocol 2: Pre-incubation Method
-
Preparation of Bacterial Cultures and Test Solutions: Follow steps 1 and 2 from the Plate Incorporation Method.
-
Pre-incubation Step: a. In a sterile tube, mix:
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the test compound solution (or solvent/positive control).
- 0.5 mL of S9 mix or phosphate buffer. b. Incubate this mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: a. After the pre-incubation period, add 2 mL of molten top agar to the tube. b. Vortex gently and pour the entire contents onto a minimal glucose agar plate. c. Distribute the top agar evenly and allow it to solidify.
-
Incubation and Colony Counting: Follow steps 4 and 5 from the Plate Incorporation Method.[2]
Quality Control
-
Spontaneous Reversion: The number of revertant colonies in the negative control plates should be within the laboratory's historical range for each bacterial strain.
-
Positive Controls: The positive control compounds should induce a significant increase in revertant colonies, confirming the sensitivity of the test system.
-
Sterility Control: Incubate a plate with only top agar to check for contamination.
-
Toxicity: A significant reduction in the number of revertant colonies at higher concentrations of the test compound, accompanied by a thinning of the background bacterial lawn, may indicate cytotoxicity.
Data Interpretation
A positive result in the Ames test is generally characterized by a dose-dependent increase in the number of revertant colonies that is at least double the number of colonies in the solvent control.[4] However, statistical analysis is recommended for a more robust interpretation. A compound is considered mutagenic if it produces a reproducible, dose-related increase in the number of revertant colonies in one or more strains.
Visualizations
Ames Test Workflow
Caption: Workflow of the Ames test using both the pre-incubation and plate incorporation methods.
Logical Relationship in the Ames Test
Caption: Logical relationship of the Ames test, illustrating direct and indirect mutagenicity.
References
- 1. database.ich.org [database.ich.org]
- 2. criver.com [criver.com]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 6. An evaluation of instant and regular coffee in the Ames mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing 25-Hydroxycycloart-23-en-3-one in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the effective solubilization of 25-Hydroxycycloart-23-en-3-one, a cycloartane (B1207475) triterpenoid (B12794562), for use in a variety of in vitro experimental settings. Adherence to these guidelines is crucial for generating reliable and reproducible data in cellular and biochemical assays.
Compound Information
This compound is a naturally occurring triterpenoid with potential anti-inflammatory and cytotoxic properties.[1] Its hydrophobic nature presents a challenge for dissolution in aqueous buffers commonly used in in vitro studies.[2][3][4]
Solvent Selection and Solubility
The choice of solvent is critical for preparing stock solutions of this compound. The following table summarizes suitable organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[5][6] | Recommended for initial stock solution preparation. Final concentration in cell culture should be kept low (typically <0.5% v/v) to minimize cytotoxicity.[4][7] |
| Acetone | Soluble[5][6] | Can be used for stock solutions. Evaporates quickly. |
| Chloroform | Soluble[5][6] | Primarily for analytical purposes, not recommended for direct use in cell-based assays due to high toxicity. |
| Dichloromethane (DCM) | Soluble[5][6] | Similar to chloroform, mainly for non-biological applications. |
| Ethyl Acetate | Soluble[5][6] | Can be used, but less common for in vitro stock solutions compared to DMSO. |
Experimental Protocols
Preparation of a Concentrated Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 440.7 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4407 mg of the compound.
-
Initial Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 100 µL of DMSO for 0.4407 mg of the compound).
-
Solubilization:
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell-based assays to remove any potential microbial contamination or undissolved particulates.[7]
-
Storage: Store the stock solution in small aliquots at -20°C for several months to avoid repeated freeze-thaw cycles.[5]
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thawing the Stock Solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
Addressing Precipitation: It is common for hydrophobic compounds to precipitate when diluted in aqueous media.[4][8] If precipitation occurs:
-
Vortex the diluted solution vigorously.
-
Briefly sonicate the solution.
-
Gently warm the solution in a 37°C water bath.[8]
-
-
Final Solvent Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below a toxic level for your specific cell line, typically less than 0.5% (v/v).[4][7] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to ensure compound stability and solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Troubleshooting and Advanced Considerations
-
Persistent Precipitation: If the compound consistently precipitates out of the working solution, consider using a co-solvent system or surfactants.[7] For example, a small percentage of polyethylene (B3416737) glycol (PEG) or a non-ionic surfactant like Tween 80 can improve solubility.[4][7] However, the effects of these additives on your experimental system must be carefully evaluated.
-
Alternative Solubilization: For challenging cases, nano-formulations such as liposomes or micelles can be explored to enhance the delivery of hydrophobic compounds in aqueous environments.[3]
-
Purity and Stability: Always ensure the purity of the this compound used. The stability of the compound in the chosen solvent and under experimental conditions should be considered, especially for long-term experiments.
References
- 1. This compound | 148044-47-7 | YFA04447 [biosynth.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 25-Hydroxycycloart-23-en-3-one Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 25-Hydroxycycloart-23-en-3-one from its natural sources. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the extraction, isolation, and purification of this and other related cycloartane (B1207475) triterpenoids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure the plant material (e.g., resin, leaves, bark) is thoroughly dried and finely powdered to maximize the surface area for solvent penetration. |
| Improper Solvent Selection | This compound is a moderately polar compound. A preliminary phytochemical screening with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol (B129727), ethanol) can help identify the optimal extraction solvent. For cycloartane triterpenoids, methanol or ethanol (B145695) are often effective. |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and solid-to-liquid ratio. Prolonged extraction times at elevated temperatures can lead to degradation of the target compound. Ultrasonic-assisted extraction or microwave-assisted extraction can improve efficiency and reduce extraction time. |
| Presence of Interfering Substances | For resinous starting material like that from Gardenia gummifera, pre-extraction with a non-polar solvent like hexane can remove fats and waxes, improving the efficiency of the subsequent extraction of the target compound. |
Problem 2: Difficulty in Isolating the Target Compound
| Possible Cause | Suggested Solution |
| Co-elution with Structurally Similar Compounds | Cycloartane triterpenoids often occur as complex mixtures. Employ a multi-step chromatographic approach. Start with column chromatography using silica (B1680970) gel and a gradient elution system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Further purification can be achieved using Sephadex LH-20 chromatography and preparative High-Performance Liquid Chromatography (HPLC). |
| Poor Resolution in Chromatography | Optimize the mobile phase composition for column chromatography and HPLC. For normal-phase chromatography, a gradual increase in the polarity of the mobile phase is crucial. For preparative HPLC, isocratic elution with a carefully selected solvent system can improve separation. |
| Compound Degradation during Purification | Avoid exposure of the extracts and fractions to high temperatures and direct light. Use of a rotary evaporator at a controlled temperature is recommended for solvent removal. |
Problem 3: Impure Final Product
| Possible Cause | Suggested Solution |
| Incomplete Separation of Isomers or Closely Related Compounds | Utilize high-resolution purification techniques such as preparative HPLC with a suitable column (e.g., C18 for reverse-phase or a chiral column if stereoisomers are present). |
| Contamination from Solvents or Labware | Use high-purity solvents for all chromatographic steps and ensure all glassware is thoroughly cleaned and dried. |
| Crystallization Issues | If crystallization is used for final purification, select an appropriate solvent or solvent mixture and control the rate of cooling to promote the formation of pure crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the known natural sources of this compound?
A1: The primary known natural source of this compound is the gum resin of Gardenia gummifera.[1] Other cycloartane triterpenoids have been isolated from various plant families, suggesting that related species may also be potential sources.
Q2: What is a typical yield for cycloartane triterpenoids from natural sources?
Table 1: Example Yields of Cycloartane Triterpenoids from Various Natural Sources
| Compound | Natural Source | Plant Part | Yield (% of dry weight) | Reference |
| Cycloart-23(E)-ene-3β, 25-diol | Euphorbia macrostegia | Aerial parts | 0.0015% | [2] |
| Mollic acid arabinoside | Leea indica | Leaves | Not specified | [2] |
| Mollic acid xyloside | Leea indica | Leaves | Not specified | [2] |
| Ursolic Acid | Gardenia jasminodes | Fruit | 0.4445% | [3] |
Q3: What analytical techniques are used to identify and quantify this compound?
A3: The identification and structural elucidation of this compound and related compounds are typically achieved using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMQC, HMBC): For determining the chemical structure.
-
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): For quantification, often with a UV detector.
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of cycloartane triterpenoids, which can be adapted for this compound from Gardenia gummifera resin.
Protocol 1: Extraction and Isolation of Cycloartane Triterpenoids
-
Preparation of Plant Material:
-
Air-dry the gum resin of Gardenia gummifera at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried resin into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Perform a successive solvent extraction using a Soxhlet apparatus or maceration.
-
Begin with a non-polar solvent like petroleum ether or hexane to remove fats and other non-polar compounds.
-
Follow with a more polar solvent such as methanol or ethanol to extract the triterpenoids.[4] The extraction should be carried out for a sufficient duration (e.g., 12-16 hours for Soxhlet extraction).[4]
-
Concentrate the methanol or ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Fractionation:
-
Subject the crude extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions of a consistent volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 8:2 v/v) and visualizing with a spray reagent like ceric sulfate (B86663) solution followed by heating.
-
-
Purification:
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Subject the combined fractions to further purification using one or more of the following techniques:
-
Sephadex LH-20 column chromatography: Elute with a solvent such as methanol to separate compounds based on molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Use a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water) to achieve high purity.
-
-
-
Structure Elucidation:
-
Characterize the purified compound using NMR, MS, and IR spectroscopy to confirm its identity as this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Cycloartane Triterpenoids
Cycloartane triterpenoids have been shown to exert their biological effects, including anticancer activities, through the modulation of several key signaling pathways.
Caption: ER Stress-Induced Apoptosis Pathway modulated by Cycloartane Triterpenoids.
Caption: p53-Dependent Mitochondrial Apoptosis Pathway.[5]
Caption: Inhibition of the c-Raf/MEK/ERK Signaling Pathway.[6][7]
Experimental Workflow
The following diagram illustrates a typical workflow for the bioassay-guided isolation of cycloartane triterpenoids.
Caption: Bioassay-Guided Isolation Workflow for Cycloartane Triterpenoids.
References
- 1. Cycloartanes from the Gum Resin of Gardenia gummifera L.f. | Semantic Scholar [semanticscholar.org]
- 2. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.caf.ac.cn [journals.caf.ac.cn]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf–MEK1–ERK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Cycloartane Triterpenoid Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of cycloartane (B1207475) triterpenoid (B12794562) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cycloartane triterpenoid isomers by HPLC?
A1: The primary challenges stem from their structural similarity. Isomers often have identical molecular weights and similar polarities, leading to co-elution or poor resolution.[1][2] Many cycloartane triterpenoids also lack strong UV chromophores, which can make detection difficult and require derivatization or the use of detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS).
Q2: What type of HPLC column is best suited for separating cycloartane triterpenoid isomers?
A2: Reversed-phase columns, particularly C18 and C8, are commonly used for the separation of triterpenoids. However, for challenging isomer separations, other stationary phases such as those with phenyl or cyano ligands can provide alternative selectivity. The choice of stationary phase is a critical parameter to optimize for achieving the desired resolution.
Q3: How does temperature affect the separation of these isomers?
A3: Temperature can significantly influence the separation. Increasing the column temperature generally decreases retention times and can improve peak shape by reducing mobile phase viscosity. However, for some isomeric pairs, lower temperatures may enhance resolution. It is an important parameter to screen during method development.
Q4: Can mobile phase additives improve the separation of cycloartane triterpenoid isomers?
A4: Yes, mobile phase additives can significantly impact selectivity and resolution. Acids, such as formic acid or acetic acid, are often added to suppress the ionization of acidic triterpenoids and reduce peak tailing.[3] For particularly difficult separations, cyclodextrins can be used as mobile phase additives to form inclusion complexes with the isomers, leading to differential retention and improved resolution.[4][5]
Q5: What are some common issues observed in the chromatogram when analyzing cycloartane triterpenoids?
A5: Common issues include peak tailing, fronting, broad peaks, and poor resolution between isomeric peaks. These can be caused by a variety of factors including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase conditions.
Troubleshooting Guides
Issue 1: Poor Resolution Between Isomeric Peaks
Symptoms:
-
Peaks are not baseline separated.
-
Co-elution of two or more isomers.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | - Optimize the organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase.[1] - If using a gradient, adjust the gradient slope and time. A shallower gradient can often improve the separation of closely eluting peaks. |
| Suboptimal Column Temperature | - Experiment with different column temperatures. Try both increasing and decreasing the temperature in small increments (e.g., 5 °C) to see the effect on resolution. |
| Unsuitable Stationary Phase | - If resolution is still poor after optimizing the mobile phase and temperature, consider a column with a different selectivity (e.g., phenyl-hexyl or cyano phase). |
| Mobile Phase pH Not Optimized | - For acidic cycloartane triterpenoids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape and resolution.[3] |
| Need for Enhanced Selectivity | - Consider adding cyclodextrins (e.g., β-cyclodextrin or its derivatives) to the mobile phase to exploit inclusion complexation for better separation of isomers.[4][5] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a trailing edge.
-
Tailing factor > 1.2.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | - Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. - Use a column with a high-purity, end-capped silica (B1680970) stationary phase. - Lower the mobile phase pH with an acid like formic or acetic acid to suppress silanol activity. |
| Column Overload | - Reduce the sample concentration or injection volume. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Extra-column Dead Volume | - Ensure all fittings and tubing are properly connected and have minimal length. |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Sample Solvent Stronger than Mobile Phase | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Overload | - Dilute the sample or decrease the injection volume. |
Experimental Protocols
Protocol 1: General HPLC Method for Screening Cycloartane Triterpenoids from Cimicifuga Species
This protocol provides a starting point for the analysis of cycloartane triterpenoids in extracts of Cimicifuga (syn. Actaea) species.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA or ELSD detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 20-40% B; 10-30 min, 40-60% B; 30-40 min, 60-80% B; 40-45 min, 80-20% B; 45-50 min, 20% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 210 nm or ELSD |
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., 70% ethanol).
-
Evaporate the solvent and redissolve the residue in methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Comparison of HPLC Conditions for the Separation of Cycloartane Triterpenoid Isomers
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Resolution (Rs) | Reference |
| Madecassoside Isomers | C18 | Methanol:Water (50:50, v/v) with 4 mM β-cyclodextrin | 1.0 | 25 | UV | >1.5 | [5] |
| Oleanolic and Ursolic Acids | C18 | Methanol:Water (85:15, v/v) with 4 mM γ-cyclodextrin | 1.0 | 30 | UV | >1.5 | [4] |
| Cycloartane Glycosides from A. racemosa** | C18 | Acetonitrile:Water gradient | 1.0 | 35 | ELSD | Not specified | [2] |
*Detailed resolution values for specific isomer pairs were not provided in the reference.
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor resolution in HPLC separation of cycloartane triterpenoid isomers.
Caption: A standard experimental workflow for the preparation of cycloartane triterpenoid samples for HPLC analysis.
References
Troubleshooting signal overlap in 1H NMR spectra of cycloartane triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloartane (B1207475) triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during 1H NMR spectral analysis, with a specific focus on resolving signal overlap.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of my cycloartane triterpenoid (B12794562) so complex and crowded?
A: The inherent structure of cycloartane triterpenoids leads to significant signal crowding in 1H NMR spectra. These molecules possess a large, rigid pentacyclic skeleton with numerous methylene (B1212753) (-CH2-) and methyl (-CH3) groups in chemically similar environments.[1] This results in severe overlap, particularly in the aliphatic region (approx. 0.5-2.5 ppm), often referred to as the "steroid hump." Additionally, the characteristic cyclopropane (B1198618) ring protons appear in the up-field region (approx. 0.3-0.6 ppm), which can also be complex.[2][3]
Q2: My methyl group signals are all overlapping singlets. How can I differentiate them?
A: Overlapping methyl singlets are a classic problem. Several strategies can be employed:
-
2D NMR Spectroscopy: Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly effective. HSQC correlates each proton signal to its directly attached carbon, dispersing the signals based on the 13C chemical shifts, which are typically better resolved.[4][5][6] HMBC can then be used to establish long-range (2-3 bond) correlations to quaternary carbons, aiding in specific assignments.
-
Chemical Shift Reagents: Using a lanthanide shift reagent (LSR) can induce significant chemical shifts in protons close to a coordinating functional group (e.g., a hydroxyl group), often resolving the overlap.[7][8]
-
Solvent Change: Rerunning the spectrum in a different deuterated solvent, such as benzene-d6 (B120219), can induce differential shifts (known as Aromatic Solvent-Induced Shifts or ASIS) that may resolve the overlapping signals.[9]
Q3: What is the first and simplest step I should take to troubleshoot signal overlap?
A: The simplest first step is often to change the NMR solvent.[9] Switching from a common solvent like deuterochloroform (CDCl3) to an aromatic solvent like benzene-d6 or a more polar solvent like DMSO-d6 can alter the chemical environment enough to separate overlapping peaks.[9][10] This is a quick and inexpensive experiment to try before moving to more time-consuming 2D NMR techniques.
Q4: Can I get quantitative information from a spectrum with overlapping signals?
A: Obtaining accurate quantitative data from overlapping signals in a 1D 1H NMR spectrum is challenging and often unreliable.[11] For accurate quantification, the signals must be resolved. Techniques like spectral deconvolution can be attempted with specialized software, but their accuracy depends on the degree of overlap.[11] For reliable quantification of components in a mixture, resolving the signals using 2D NMR or other methods is highly recommended.[4]
Troubleshooting Guides
Issue 1: Unresolved Multiplets in the Aliphatic Region (0.8-2.5 ppm)
Question: The methylene and methine protons of the cycloartane skeleton appear as a broad, unresolved "hump" in my 1H NMR spectrum. How can I begin to assign these protons?
Answer: This is the most common challenge with these compounds. A combination of 2D NMR experiments is the standard and most effective solution.
Recommended Workflow:
-
COSY (Correlation Spectroscopy): Start with a 1H-1H COSY experiment. This will reveal proton-proton scalar couplings, allowing you to trace out spin systems (i.e., protons that are directly coupled to each other, typically over 2-3 bonds).[12] This helps to connect adjacent methylene and methine protons within the ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): Run a 1H-13C HSQC experiment. This experiment correlates each proton to the carbon it is directly attached to. Since 13C spectra have a much wider chemical shift range and less overlap, this technique effectively disperses the overlapping proton signals into the second dimension, making individual correlations visible.[4][6]
-
TOCSY (Total Correlation Spectroscopy): If COSY cross-peaks are weak or ambiguous, a TOCSY experiment can be used to identify all protons within a given spin system, not just the directly coupled ones.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Use an HMBC experiment to connect the proton/carbon pairs identified in the HSQC to the overall carbon skeleton, particularly to non-protonated (quaternary) carbons. This is crucial for piecing together the full structure and confirming assignments.[12]
Issue 2: Ambiguous Stereochemistry due to Signal Overlap
Question: I cannot determine the relative stereochemistry of my compound because the necessary protons for a NOESY/ROESY analysis are overlapping. What should I do?
Answer: Resolving these protons is essential for stereochemical assignment. When critical signals overlap, you must first induce a chemical shift separation.
Recommended Strategies:
-
Use a Lanthanide Shift Reagent (LSR): If your molecule has a Lewis basic site (like an -OH or carbonyl group), adding a small amount of an LSR (e.g., Eu(fod)3) can cause large, distance-dependent shifts in nearby proton signals.[8][13] This will spread out the spectrum, potentially resolving the key protons and allowing for a clean NOESY or ROESY experiment.
-
Vary the Solvent: As mentioned in the FAQs, changing the solvent (e.g., from CDCl3 to C6D6) can sometimes be sufficient to resolve the specific protons of interest for the NOESY/ROESY experiment.[9]
-
Higher Magnetic Field: If available, re-running the sample on a higher field NMR spectrometer (e.g., moving from 500 MHz to 800 MHz) will provide greater spectral dispersion and may resolve the overlapping signals.
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges for Cycloartane Triterpenoids
The following table summarizes common chemical shift regions for protons in cycloartane triterpenoids, highlighting areas prone to severe overlap. Values are approximate and can vary based on substitution and solvent.
| Proton Type | Typical Chemical Shift (δ, ppm) | Common Overlap Issues |
| Cyclopropane Protons (H-19) | 0.30 - 0.60 | Often appear as two distinct doublets, but can overlap with other upfield signals.[2][3] |
| Methyl Protons (Singlets & Doublets) | 0.80 - 1.75 | High degree of overlap, especially for the numerous singlet methyls on the core skeleton.[2][3] |
| Methylene/Methine Protons | 1.00 - 2.50 | Severe overlap forming a complex, unresolved region often called the "steroid hump."[1] |
| Protons α to Hydroxyl (e.g., H-3) | 3.20 - 4.10 | Generally well-resolved but can overlap with other carbinol protons if present.[2][3] |
| Olefinic Protons | 4.80 - 5.50 | Usually distinct but can be complex depending on the side chain structure.[2] |
Experimental Protocols
Protocol 1: Using a Lanthanide Shift Reagent (LSR)
This protocol describes a method to resolve overlapping signals by adding an LSR, such as Eu(fod)3 or Eu(dpm)3.
Methodology:
-
Initial Spectrum: Acquire a standard 1H NMR spectrum of your purified cycloartane triterpenoid (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL CDCl3).
-
Prepare LSR Stock: Prepare a dilute stock solution of the LSR in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the LSR stock solution to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and re-acquire the 1H NMR spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra. Observe the progressive shifts of the proton signals. Protons closer to the binding site (e.g., a hydroxyl group) will experience larger downfield shifts.[14]
-
Analysis: Stop the titration when sufficient signal resolution is achieved for your analysis (e.g., for integration or a subsequent 2D NOESY experiment).
Protocol 2: Acquiring a 2D 1H-13C HSQC Spectrum
This protocol provides a general workflow for setting up a standard HSQC experiment to resolve overlapping proton signals.
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample of your compound (~15-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for the less sensitive 13C nucleus.
-
Load Standard Parameters: On the NMR spectrometer, load a standard, gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2 on a Bruker instrument).
-
Set Spectral Widths:
-
Set the 1H (F2 dimension) spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the 13C (F1 dimension) spectral width to cover all expected carbon signals (e.g., 0-160 ppm for a typical triterpenoid).
-
-
Set Key Parameters:
-
The most important parameter is the one-bond coupling constant (1JCH), which is typically set to an average value of 145 Hz for triterpenoids.
-
Set an appropriate number of scans and increments in the F1 dimension to achieve the desired resolution and sensitivity.
-
-
Acquire and Process: Run the experiment. After acquisition, the data is processed with a Fourier transform in both dimensions to generate the 2D spectrum, which will show cross-peaks corresponding to each proton and its directly attached carbon.
Visualizations
Caption: A logical workflow for troubleshooting signal overlap in 1H NMR spectra.
Caption: Diagram showing how 2D HSQC disperses overlapping 1H signals via 13C chemical shifts.
References
- 1. youtube.com [youtube.com]
- 2. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. unn.edu.ng [unn.edu.ng]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
Preventing degradation of 25-Hydroxycycloart-23-en-3-one during extraction
Welcome to the technical support center for 25-Hydroxycycloart-23-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the extraction and handling of this cycloartane-type triterpenoid. Our goal is to help you minimize degradation and ensure the integrity of your compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The degradation of this compound can be attributed to several factors, primarily:
-
pH Extremes: Both acidic and basic conditions can potentially catalyze degradation reactions. The presence of a ketone functional group makes the molecule susceptible to acid- or base-catalyzed enolization, which could lead to isomerization or other rearrangements.
-
Light Exposure: Triterpenoids, in general, can be sensitive to light, particularly UV radiation. This can lead to photochemical reactions, including isomerization of double bonds or other structural changes.
-
Elevated Temperatures: Although specific thermal degradation data for this compound is limited, high temperatures during extraction and solvent evaporation can increase the rate of decomposition or isomerization. Prolonged exposure to heat should be avoided.
-
Reactive Solvents and Adsorbents: Certain solvents may contain impurities (e.g., acidic residues) that can promote degradation. Similarly, highly active chromatographic media, such as acidic or basic silica (B1680970) gel, could potentially cause degradation of sensitive compounds.
Q2: My final product shows unexpected peaks in the NMR/LC-MS analysis. What could be the cause?
A2: The appearance of unexpected peaks often indicates the presence of isomers or degradation products. For this compound, a likely transformation is keto-enol tautomerism, which is the equilibrium between the ketone form and its corresponding enol isomer. This can be influenced by the solvent and pH. Additionally, isomerization of the double bond in the cycloartane (B1207475) skeleton can occur, especially if the sample has been exposed to light or heat.
Q3: What is the recommended solvent system for the extraction of this compound from its natural source?
A3: Based on literature for the extraction of cycloartane-type triterpenoids, a sequential extraction with solvents of increasing polarity is often effective. A common approach involves starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by extraction with a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate, where this compound is known to be soluble. Methanol (B129727) is also used in some protocols. The choice of solvent can impact the co-extraction of interfering substances, so optimization may be necessary depending on the plant matrix.
Q4: How can I monitor the degradation of my compound during the extraction and purification process?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the integrity of your compound at each step. Run a standard of the pure compound alongside your fractions to check for the appearance of new spots, which could indicate degradation products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is recommended. NMR spectroscopy can also be a powerful tool to identify structural changes or the presence of isomers like enol tautomers.
Troubleshooting Guide
This section provides solutions to common problems encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Degradation during extraction: Exposure to harsh pH, high temperature, or light. | - Use neutral, high-purity solvents. - Perform extractions at room temperature or below. - Protect all solutions and extracts from light by using amber glassware or covering with aluminum foil. - Minimize extraction and solvent evaporation times. |
| Incomplete Extraction: The chosen solvent may not be optimal for your plant material. | - Experiment with different solvent systems of varying polarities (e.g., dichloromethane, ethyl acetate, methanol). - Increase the extraction time or the number of extraction cycles. - Consider using assisted extraction techniques like ultrasound or microwave extraction, which can improve efficiency at lower temperatures and shorter times. | |
| Presence of Multiple Spots on TLC (close Rf) | Isomerization: Formation of isomers such as the enol tautomer or geometric isomers. | - For keto-enol tautomerism, the equilibrium can sometimes be shifted by changing the solvent. Analyze the mixture by NMR to confirm. - If light-induced isomerization is suspected, ensure all subsequent steps are performed in the dark. - Careful column chromatography with a high-resolution stationary phase may be required to separate the isomers. |
| Compound appears to degrade on silica gel column | Acidic nature of silica gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. | - Use deactivated or neutral silica gel for column chromatography. You can deactivate silica by adding a small percentage of water or triethylamine (B128534) to the slurry. - Consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography. |
| Broad or Tailing Peaks in HPLC | Interaction with stationary phase: The compound may be interacting with active sites on the HPLC column. Presence of multiple isomers: Co-elution of closely related isomers. | - Add a small amount of a modifier, such as trifluoroacetic acid (TFA) or formic acid (for reversed-phase) or triethylamine (for normal-phase) to the mobile phase to improve peak shape. - Optimize the mobile phase composition and gradient to improve the separation of potential isomers. - Ensure the column is properly conditioned and clean. |
Experimental Protocols
General Protocol for Extraction and Isolation of Cycloartane Triterpenoids
This protocol is a general guideline and may require optimization based on the specific plant material.
-
Preparation of Plant Material:
-
Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material to a fine powder.
-
-
Extraction:
-
Defatting (Optional but Recommended): Macerate or percolate the powdered plant material with a non-polar solvent (e.g., n-hexane) for 24-48 hours to remove lipids and other non-polar compounds. Repeat this step 2-3 times.
-
Extraction of Triterpenoids: After defatting, air-dry the plant material to remove residual hexane. Macerate or percolate the material with a solvent of medium polarity, such as dichloromethane or ethyl acetate, for 24-48 hours. Repeat this step 2-3 times. This compound is soluble in these solvents.
-
-
Concentration:
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
Combine fractions containing the compound of interest and concentrate them under reduced pressure.
-
-
Final Purification (if necessary):
-
Further purification can be achieved by preparative HPLC or recrystallization from a suitable solvent system.
-
Analytical Method for Detecting Degradation by HPLC-MS
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both containing 0.1% formic acid (to improve peak shape and ionization).
-
Gradient: A typical gradient could be starting from 50% B to 100% B over 20-30 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection:
-
UV-Vis: Monitor at a wavelength where the compound has maximum absorbance (this may need to be determined, but a general scan from 200-400 nm is a good starting point).
-
MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound and any potential degradation products (e.g., isomers will have the same mass but different retention times).
-
Visualizations
Logical Workflow for Preventing Degradation
Caption: A logical workflow for the extraction and purification of this compound, emphasizing steps to prevent degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound during extraction and handling.
Interpreting complex mass spectrometry fragmentation patterns of cycloartane triterpenoids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloartane (B1207475) triterpenoids and interpreting their mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic fragmentation patterns of cycloartane triterpenoids in Electron Ionization Mass Spectrometry (EI-MS)?
A1: In EI-MS, cycloartane triterpenoids typically exhibit fragmentation patterns dominated by cleavages of the side chain and rings, as well as losses of small neutral molecules. Key fragmentation behaviors include:
-
Loss of the side chain: This is a very common fragmentation, often leading to a prominent peak. The specific mass loss depends on the composition of the side chain.
-
Cleavage of the D-ring: This can result in characteristic fragment ions.
-
Loss of a methyl group (CH₃): This is observed as an [M-15]⁺ ion.
-
Loss of water (H₂O): If hydroxyl groups are present, the loss of water is a common fragmentation, leading to an [M-18]⁺ ion.[1]
-
Retro-Diels-Alder (RDA) reaction: While more common in other triterpenoids, RDA-type fragmentation can occur in the C-ring of some cycloartane derivatives.[1]
Q2: How does Electrospray Ionization (ESI-MS/MS) fragmentation of cycloartane triterpenoids differ from EI-MS?
A2: ESI is a softer ionization technique, so the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is typically more abundant and stable compared to EI-MS. In MS/MS analysis of the protonated molecule, the fragmentation patterns often involve:
-
Sequential losses of water: For polyhydroxylated cycloartanes, multiple water losses are common.[1]
-
Loss of other small molecules: Depending on the functional groups, losses of formic acid (HCOOH) or acetic acid (CH₃COOH) from formate (B1220265) or acetate (B1210297) adducts can be observed.[1]
-
Side-chain fragmentation: Similar to EI-MS, cleavage of the side chain is a major fragmentation pathway.
-
Ring cleavages: Cleavages of the A, B, C, and D rings can provide structural information.
Q3: My ESI-MS spectrum of a cycloartane triterpenoid (B12794562) glycoside is very complex. How can I interpret it?
A3: The ESI-MS/MS spectra of triterpenoid glycosides are characterized by the fragmentation of both the glycosidic linkages and the aglycone skeleton.
-
Glycosidic bond cleavage: The most common fragmentation is the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties. This allows for the determination of the sugar sequence. The cleavage can occur with the charge remaining on the aglycone or on the sugar portion (oxonium ions).
-
Aglycone fragmentation: After the loss of the sugar units, the aglycone will fragment according to the patterns described for the non-glycosylated triterpenoids (e.g., water loss, side-chain cleavage).
Q4: I am not seeing the expected molecular ion in my EI-MS data. What could be the reason?
A4: The molecular ion of cycloartane triterpenoids can be unstable under high-energy EI conditions and may not be observed or may have very low intensity. This is especially true for molecules with multiple functional groups that can easily fragment. In such cases, look for characteristic fragment ions, such as those resulting from the loss of a methyl group ([M-15]⁺) or water ([M-18]⁺), to infer the molecular weight. Using a softer ionization technique like ESI or Chemical Ionization (CI) can help in observing the molecular ion.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Sample Concentration Too Low | Prepare a more concentrated sample. A typical starting concentration for LC-MS analysis is in the range of 1-10 µg/mL. |
| Poor Ionization Efficiency | Optimize the ionization source parameters (e.g., spray voltage, gas flow rates, temperature). For ESI, ensure the mobile phase pH is appropriate to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻). Addition of a small amount of formic acid (for positive mode) or ammonia (B1221849) (for negative mode) to the mobile phase can improve ionization. |
| Sample Degradation | Ensure proper sample storage (e.g., protection from light and high temperatures). Prepare fresh samples before analysis. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering substances. |
| Instrument Contamination | Clean the ion source and the inlet of the mass spectrometer according to the manufacturer's recommendations. |
Issue 2: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Step |
| Instrument Not Calibrated | Perform a mass calibration of the instrument using the appropriate calibration standard recommended by the manufacturer. Ensure the calibrant solution is fresh and properly prepared. |
| Instrument Drift | Run a system suitability check before your sample analysis to ensure the instrument is performing within specifications. If drift is observed, recalibrate. |
| High Sample Concentration | High concentrations can lead to space-charge effects and mass shifts. Dilute the sample to an appropriate concentration. |
Issue 3: Non-Reproducible Fragmentation Patterns
| Possible Cause | Troubleshooting Step |
| Fluctuating Collision Energy | Ensure that the collision energy in your MS/MS experiments is stable and set to an appropriate value to induce fragmentation without causing excessive fragmentation. |
| In-source Fragmentation | High temperatures or harsh conditions in the ionization source can cause fragmentation before the precursor ion is isolated. Optimize the source parameters to minimize in-source fragmentation. |
| Presence of Isomeric Compounds | If your sample contains a mixture of isomers, the resulting fragmentation pattern will be a composite of all isomers. Improve the chromatographic separation to resolve the isomers before they enter the mass spectrometer. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material for LC-MS Analysis
-
Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material.
-
Add 10 mL of a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol).
-
Extract the sample using ultrasonication for 30-60 minutes or by maceration for 24 hours at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the supernatants.
-
-
Filtration and Concentration:
-
Filter the combined extract through a 0.45 µm syringe filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Sample Clean-up (Optional but Recommended):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar and highly polar interferences.
-
-
Final Preparation:
-
Dissolve the cleaned extract in the mobile phase to a final concentration of approximately 1 mg/mL for a stock solution.
-
Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) for LC-MS analysis.
-
Protocol 2: General LC-MS/MS Method for Cycloartane Triterpenoid Analysis
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over 20-30 minutes to elute the triterpenoids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally preferred.
-
Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS²) of the most abundant precursor ions.
-
Mass Range: m/z 100-1500.
-
Capillary Voltage: 3.0-4.0 kV.
-
Gas Flow (Nitrogen): Optimize desolvation and nebulizer gas flows according to the instrument manufacturer's recommendations.
-
Collision Energy: Use a stepped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
-
Data Presentation
Table 1: Common Neutral Losses in ESI-MS/MS of Cycloartane Triterpenoids
| Neutral Loss | Chemical Formula | Common Functional Group |
| 18.0106 Da | H₂O | Hydroxyl (-OH) |
| 28.0106 Da | CO | Carbonyl (C=O) |
| 44.0096 Da | CO₂ | Carboxylic acid (-COOH) |
| 46.0055 Da | HCOOH | Formate ester/adduct |
| 60.0211 Da | CH₃COOH | Acetate ester/adduct |
Table 2: Characteristic Fragment Ions in EI-MS of a Hypothetical Cycloartane Triterpenoid (C₃₀H₅₀O)
| m/z | Proposed Fragment | Interpretation |
| 426 | [M]⁺ | Molecular Ion |
| 411 | [M-CH₃]⁺ | Loss of a methyl group |
| 408 | [M-H₂O]⁺ | Loss of a water molecule |
| 393 | [M-H₂O-CH₃]⁺ | Sequential loss of water and a methyl group |
| 299 | [M-Side Chain]⁺ | Cleavage of the side chain |
Visualizations
Caption: Biosynthesis pathway of cycloartane triterpenoids.
Caption: Workflow for cycloartane triterpenoid analysis.
References
Technical Support Center: Enhancing the Bioavailability of Cycloartane Triterpenoids for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloartane (B1207475) triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing bioavailability.
FAQs & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.
Question 1: My in vivo study with a promising cycloartane triterpenoid (B12794562) showed poor efficacy despite high in vitro activity. What could be the primary reason?
Answer: The most likely reason for the discrepancy between in vitro and in vivo results is low oral bioavailability.[1] Cycloartane triterpenoids, like many other natural products, are often characterized by poor water solubility and low permeability across biological membranes, which significantly limits their absorption into the bloodstream when administered orally.[1][2] Furthermore, they can be subject to rapid first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[1] An in vivo study on cycloartane triterpenoid derivatives for triple-negative breast cancer noted that while the in vitro antitumor effect was significant, the in vivo efficacy was lower, likely due to poor solubility and absorption.[1]
Question 2: What are the initial steps to troubleshoot low bioavailability of a cycloartane triterpenoid?
Answer:
-
Physicochemical Characterization: The first step is to thoroughly characterize the solubility of your cycloartane triterpenoid in relevant physiological fluids (e.g., simulated gastric and intestinal fluids).
-
Permeability Assessment: Utilize in vitro models like the Caco-2 cell permeability assay to understand its ability to cross the intestinal barrier.
-
Metabolic Stability: Assess the compound's stability in the presence of liver microsomes to determine its susceptibility to first-pass metabolism.
-
Formulation Strategy: Based on the characterization, select an appropriate bioavailability enhancement strategy. Common approaches include particle size reduction, developing amorphous solid dispersions, complexation with cyclodextrins, or formulating lipid-based nanoparticles.
Question 3: I am considering a formulation approach. Which strategy is most suitable for my cycloartane triterpenoid?
Answer: The choice of formulation depends on the specific physicochemical properties of your compound. Here’s a general guide:
-
For compounds with dissolution rate-limited absorption:
-
Micronization/Nanonization: Reducing the particle size increases the surface area, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the triterpenoid in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.
-
-
For compounds with solubility-limited absorption:
-
Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic triterpenoid within the hydrophobic cavity of a cyclodextrin can increase its solubility in water.
-
Lipid-Based Formulations (e.g., Nanoparticles, Nanoemulsions): These formulations can improve absorption by presenting the compound in a solubilized form and potentially utilizing lipid absorption pathways.
-
Question 4: Are there any commercially available excipients that are commonly used for these formulations?
Answer: Yes, several excipients are widely used:
-
For Solid Dispersions: Polymers such as polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and Soluplus® are common carriers.
-
For Cyclodextrin Complexation: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.
-
For Nanoparticles: Lipids like glyceryl monostearate and surfactants such as Poloxamer 188 or Tween 80 are often employed.
Data Presentation: In Vitro Cytotoxicity of Cycloartane Triterpenoids
While specific in vivo pharmacokinetic data comparing formulated and unformulated cycloartane triterpenoids is limited in publicly available literature, the following table summarizes the in vitro cytotoxic activity of some cycloartane triterpenoids against various cancer cell lines, demonstrating their potential as therapeutic agents.
| Cycloartane Triterpenoid | Cancer Cell Line | IC50 / LD50 (µg/mL) | Reference |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 | 2.05 | [3] |
| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 | 5.4 | [3] |
| Cycloart-25-ene-3β, 24-diol | MDA-MB-468 | 102.3 | [3] |
| 24-methylene-cycloart-3β-ol | MCF-7 | 127.3 | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments related to enhancing the bioavailability of cycloartane triterpenoids.
Protocol 1: Preparation of a Cycloartane Triterpenoid Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion, which can be adapted for specific cycloartane triterpenoids.
Materials:
-
Cycloartane triterpenoid
-
Polymer carrier (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., ethanol, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve the cycloartane triterpenoid and the polymer carrier in a suitable organic solvent. The ratio of drug to polymer should be optimized based on preliminary studies (e.g., 1:1, 1:5, 1:10 w/w). Ensure complete dissolution, which may require gentle heating or sonication.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to prevent thermal degradation of the compound.
-
Drying: Dry the resulting solid film under vacuum at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to ensure a uniform particle size distribution.
-
Characterization: Characterize the prepared solid dispersion for drug content, morphology (e.g., using Scanning Electron Microscopy - SEM), physical state (e.g., using Differential Scanning Calorimetry - DSC and X-ray Powder Diffraction - XRPD), and in vitro dissolution enhancement.
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a general procedure for evaluating the oral bioavailability of a formulated cycloartane triterpenoid in rats or mice.
Materials:
-
Cycloartane triterpenoid formulation (e.g., solid dispersion, nanoparticle suspension)
-
Unformulated cycloartane triterpenoid (as control)
-
Vehicle (e.g., water with 0.5% carboxymethylcellulose)
-
Rodent model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Dosing: Divide the animals into groups (n=5-6 per group). Administer the formulated and unformulated cycloartane triterpenoid orally via gavage at a predetermined dose. Include a vehicle control group.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the cycloartane triterpenoid in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax), using appropriate software. Compare the parameters between the formulated and unformulated groups to determine the extent of bioavailability enhancement.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cycloartane triterpenoids and a general experimental workflow for bioavailability studies.
References
Technical Support Center: Optimizing Dosage for In Vivo Anti-inflammatory Studies of Triterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of triterpenoids for in vivo anti-inflammatory studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for anti-inflammatory triterpenoids?
A1: Triterpenoids exert their anti-inflammatory effects by modulating multiple signaling pathways. A primary mechanism is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of inflammation.[1][2] Triterpenoids can prevent the activation of IKK (IκB kinase), which in turn blocks the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[1] This leads to a downregulation in the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.[2][3] Additionally, some triterpenoids can modulate the MAPK (mitogen-activated protein kinase) and JAK/STAT signaling pathways, further contributing to their anti-inflammatory profile.[4][5][6]
Q2: What are the recommended starting doses for in vivo efficacy studies of triterpenoids in rodents?
A2: The effective dose of a triterpenoid (B12794562) can vary significantly based on its specific structure, the animal model used, and the route of administration. For initial efficacy studies in rodent models of acute inflammation, such as carrageenan-induced paw edema, a starting dose range of 10 mg/kg to 100 mg/kg administered orally is often a reasonable starting point. Dose-response studies are crucial to determine the optimal dose for your specific experimental conditions.[7][8] For some highly potent triterpenoids, the effective dose may be lower.[9]
Q3: What is a suitable vehicle for the in vivo administration of triterpenoids?
A3: Due to their lipophilic nature, triterpenoids often have poor water solubility. A common vehicle for oral administration is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or saline.[8] For some compounds, a solution in corn oil or a mixture containing Tween 80 or DMSO may be necessary to improve solubility and bioavailability. However, it is critical to run a vehicle-only control group, as some vehicles, like DMSO, can have intrinsic anti-inflammatory or toxic effects.
Q4: What are the most common in vivo models for assessing the anti-inflammatory activity of triterpenoids?
A4: Several well-established rodent models are used to evaluate the anti-inflammatory potential of triterpenoids. The carrageenan-induced paw edema model is widely used for acute inflammation, where the reduction in paw swelling is the primary endpoint.[7][8] The lipopolysaccharide (LPS)-induced systemic inflammation model is used to assess the effect on pro-inflammatory cytokine production.[2] For topical inflammation, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model is frequently employed.[2][9]
Troubleshooting Guide
Issue 1: High variability in anti-inflammatory response between animals in the same dose group.
-
Possible Cause 1: Improper drug administration.
-
Solution: Ensure a consistent oral gavage technique to deliver the full dose to the stomach. For intravenous administration, visually inspect for any signs of perivascular injection.[7]
-
-
Possible Cause 2: Low bioavailability of the triterpenoid.
-
Possible Cause 3: Individual differences in drug metabolism.
-
Solution: Increase the sample size per group to improve statistical power. If feasible, consider using animals from a more genetically homogeneous background.
-
Issue 2: Lack of a clear dose-response relationship.
-
Possible Cause 1: The tested dose range is not appropriate.
-
Solution: The selected doses may be too high (on the plateau of the dose-response curve) or too low (below the therapeutic threshold). Conduct a pilot study with a wider range of doses (e.g., logarithmic dose spacing) to identify the dynamic range of the compound's activity.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure the stability of the triterpenoid in the chosen vehicle over the duration of the experiment. Prepare formulations fresh for each experiment and protect them from light and heat if the compound is known to be labile.
-
Issue 3: No significant anti-inflammatory effect is observed.
-
Possible Cause 1: Insufficient drug exposure at the site of inflammation.
-
Solution: Conduct a preliminary pharmacokinetic study to determine the concentration of the triterpenoid in plasma and/or the inflamed tissue after administration. This will help to confirm that the compound is being absorbed and reaching its target.
-
-
Possible Cause 2: The chosen animal model is not suitable for the compound's mechanism of action.
-
Solution: The anti-inflammatory activity of some triterpenoids is more pronounced in specific inflammatory contexts. If the compound targets a particular pathway, select an animal model where that pathway is known to be a key driver of the inflammatory response.
-
-
Possible Cause 3: The triterpenoid has low intrinsic potency.
-
Solution: While many triterpenoids show promise, not all will have potent in vivo activity. It is possible that the selected compound is not a strong anti-inflammatory agent. Consider screening other related triterpenoids or synthetic derivatives that may have enhanced potency.[1]
-
Data Presentation
Table 1: Summary of In Vivo Anti-inflammatory Doses for Select Triterpenoids
| Triterpenoid | Animal Model | Route of Administration | Effective Dose Range | Key Findings |
| Ursolic Acid | Ovalbumin-induced asthma model (rats) | Oral | 20 mg/kg/day | Suppressed IgE production and inhibited Th2 and Th17 cytokine production.[12] |
| Glycyrrhetinic Acid | Adjuvant-induced arthritis (mice) | Oral | 50 mg/kg for 5 days | Decreased IL-10 and IL-4 levels, enhanced IL-12, IFN-γ, and TNF-α.[12] |
| Celastrol | General inflammation models | Oral/Intraperitoneal | 1-5 mg/kg | Potent inhibitor of the NF-κB pathway.[13] |
| Betulinic Acid | Pharmacokinetic study (mice) | Intraperitoneal | 250-500 mg/kg | Showed wide tissue distribution.[10] |
| Oleanolic Acid | Carrageenan-induced paw edema (rats) | Oral | 50-100 mg/kg | Significantly reduced paw edema. |
| Lupeol | Various inflammation models | Oral | 25-100 mg/kg | Shown to have stronger anti-inflammatory activity than indomethacin (B1671933) in some studies.[14] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Preparation: Acclimatize male Wistar rats (180-200 g) for at least one week with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups for the triterpenoid at various doses.
-
Drug Administration: Administer the respective treatments orally (p.o.) via gavage in a volume of 10 mL/kg.[7]
-
Induction of Inflammation: One hour after drug administration, inject 100 µL of 1% (w/v) carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animal Preparation: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Grouping: Divide the animals into groups as described in Protocol 1.
-
Drug Administration: Administer the triterpenoid or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: One hour after treatment, administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS), collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Cytokine Analysis: Centrifuge the blood to obtain plasma. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treatment groups to the vehicle control group.
Mandatory Visualizations
Caption: Generalized signaling pathway showing triterpenoid inhibition of NF-κB activation.
Caption: Step-by-step workflow for the in vivo paw edema assay.
Caption: A logical flow diagram for troubleshooting common experimental issues.
References
- 1. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modulation of Tumour-Related Signaling Pathways by Natural Pentacyclic Triterpenoids and their Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro and in vivo anti-inflammatory activities of triterpene saponins from Clematis florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory properties of triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celastrol - Wikipedia [en.wikipedia.org]
- 14. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Validation & Comparative
A Comparative Analysis of Cycloartane Triterpenoids: Focus on 25-Hydroxycycloart-23-en-3-one and Its Relatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 25-Hydroxycycloart-23-en-3-one and other selected cycloartane (B1207475) triterpenoids. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this report summarizes its known characteristics and provides a detailed comparison with structurally related cycloartane triterpenoids for which quantitative biological data on anticancer and anti-inflammatory activities have been reported.
Introduction to this compound
This compound is a naturally occurring cycloartane triterpenoid. It has the chemical formula C₃₀H₄₈O₂ and a molecular weight of 440.7 g/mol . This compound has been isolated from plant sources such as Gardenia gummifera and Artocarpus heterophyllus. While its specific biological activities are not extensively documented in available research, the broader class of cycloartane triterpenoids is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and immunomodulatory properties. This comparison aims to provide a baseline for researchers interested in the potential therapeutic applications of this compound by examining the activities of its close chemical relatives.
Comparative Biological Activity of Cycloartane Triterpenoids
To provide a framework for understanding the potential activities of this compound, this section details the experimentally determined anti-inflammatory and cytotoxic effects of other notable cycloartane triterpenoids.
Anti-inflammatory Activity
A key therapeutic area for cycloartane triterpenoids is in the modulation of inflammatory pathways. The following table summarizes the inhibitory activity of Cycloart-23-ene-3β,25-diol against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
Table 1: Anti-inflammatory Activity of Cycloart-23-ene-3β,25-diol
| Compound | Target | IC₅₀ (µM) | Source |
| Cycloart-23-ene-3β,25-diol | COX-1 | 97 | [1] |
| Cycloart-23-ene-3β,25-diol | COX-2 | 40 | [1] |
Cytotoxic Activity
Several cycloartane triterpenoids have demonstrated potent activity against various cancer cell lines. The cytotoxic effects of stereoisomers of Cycloart-23-ene-3β,25-diol are presented below, highlighting their activity against breast cancer cell lines.
Table 2: Cytotoxic Activity of Cycloartane Triterpenoids
| Compound | Cell Line | LD₅₀ (µg/mL) | Source |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 | 2.05 | |
| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 | 5.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays mentioned in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD₅₀ value.
Anti-inflammatory Assessment: COX Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Prepare a reaction mixture containing the respective COX enzyme (COX-1 or COX-2) in a suitable buffer.
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined time to allow for binding to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin (B15479496) Measurement: After a specific incubation period, terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication in scientific research.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic effects of cycloartane triterpenoids using the MTT assay.
COX Inhibition Pathway
Caption: Inhibition of the cyclooxygenase pathway by cycloartane triterpenoids, leading to reduced inflammation.
References
25-Hydroxycycloart-23-en-3-one: A Comparative Analysis Against Established Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory properties of the cycloartane (B1207475) triterpenoid, 25-Hydroxycycloart-23-en-3-one, against well-established anti-inflammatory drugs. Due to the limited direct research on this specific compound, this analysis leverages data from the closely related and structurally similar compound, Cycloarta-23-ene-3beta,25-diol, to provide a preliminary performance benchmark.
Executive Summary
Cycloartane triterpenoids, a class of natural compounds, are emerging as potential anti-inflammatory agents. Evidence from studies on related compounds suggests that their mechanism of action may involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory signaling pathways. This guide synthesizes available data to offer a comparative perspective on their potential efficacy against standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Efficacy: In Vitro and In Vivo Models
To contextualize the potential anti-inflammatory effects of this compound, we present a comparative summary of experimental data from its close analog, Cycloarta-23-ene-3beta,25-diol, alongside established anti-inflammatory drugs in relevant preclinical models.
In Vitro Anti-Inflammatory Activity
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.
Table 1: Comparative COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Cycloarta-23-ene-3beta,25-diol | ~97 | ~40 | ~2.4 |
| Ibuprofen | ~2.9 | ~1.1 | ~2.6 |
| Celecoxib | >100 | ~0.04 | >2500 |
| Dexamethasone | No direct inhibition | ~0.0073 (Inhibits expression) | N/A |
Note: Data for Cycloarta-23-ene-3beta,25-diol is presented as an indicator of the potential activity of this compound. The IC50 for Dexamethasone reflects its inhibitory effect on COX-2 expression, not direct enzymatic inhibition.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds have been evaluated in established animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema.
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) |
| Cycloarta-23-ene-3beta,25-diol | 200 mg/kg | - | Significant reduction |
| Ibuprofen | 40 mg/kg | Oral | ~40-50% |
| Celecoxib | 30 mg/kg | Oral | Significant reduction |
| Dexamethasone | 0.5 mg/kg | Intraperitoneal | Significant reduction |
Note: Direct percentage inhibition for Cycloarta-23-ene-3beta,25-diol was not specified in the available literature, but a significant reduction in edema was reported.
Table 3: Comparative Efficacy in Croton Oil-Induced Ear Edema Model
| Compound | Dose | Route of Administration | Ear Edema Inhibition (%) |
| Cycloarta-23-ene-3beta,25-diol | 200 mg/kg | - | Significant reduction |
| Ibuprofen | 300 mg/kg | Oral | Significant reduction |
| Dexamethasone | 0.1 mg/ear | Topical | ~84% |
Note: Direct percentage inhibition for Cycloarta-23-ene-3beta,25-diol and Ibuprofen were not consistently reported as a percentage in the reviewed literature, but significant reductions were noted.
Proposed Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of cycloartane triterpenoids are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates a proposed mechanism based on evidence from related compounds.
Caption: Proposed mechanism of cycloartane triterpenoids in inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reference and replication.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a buffer solution containing a heme cofactor at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of a saturating concentration of arachidonic acid.
-
Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a solution of hydrochloric acid.
-
Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping and Administration: Animals are divided into control and treatment groups. The test compound or vehicle (control) is administered orally or intraperitoneally at a specified time (e.g., 1 hour) before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vivo Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical or systemic anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Induction of Edema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: The test compound can be administered topically to the ear or systemically (e.g., orally) at a specified time before or after the application of croton oil.
-
Measurement of Edema: After a set period (e.g., 4-6 hours), the mice are euthanized, and a standardized circular section is removed from both ears using a biopsy punch. The weight of the ear punch is measured.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage of inhibition is calculated by comparing the edema in the treated group to the vehicle control group.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of a novel anti-inflammatory compound.
Caption: A streamlined workflow for evaluating anti-inflammatory candidates.
Conclusion
While direct experimental data on this compound is currently lacking, the available information on the closely related compound, Cycloarta-23-ene-3beta,25-diol, suggests that this class of cycloartane triterpenoids holds promise as a source of novel anti-inflammatory agents. Their potential dual-inhibitory mechanism on inflammatory pathways, including COX-2, warrants further investigation. The comparative data presented in this guide, while indirect, provides a valuable framework for researchers to position this compound and other related compounds in the landscape of anti-inflammatory drug discovery and development. Further head-to-head comparative studies are essential to definitively establish their therapeutic potential.
Comparative Analysis of the Anti-Cancer Activity of 25-Hydroxycycloart-23-en-3-one and Its Analogs in Various Cancer Cell Lines
For researchers and professionals in drug development, understanding the anti-cancer potential of novel compounds is paramount. This guide provides a comparative analysis of the anti-cancer activity of 25-Hydroxycycloart-23-en-3-one and its close structural analog, Cycloart-23(E)-ene-3β,25-diol. The data presented here is collated from various studies to offer a comprehensive overview of its efficacy in different cancer cell lines.
Cytotoxicity Profile
The cytotoxic effects of Cycloart-23(E)-ene-3β,25-diol and its stereoisomer, Cycloart-23(Z)-ene-3β,25-diol, have been evaluated against breast cancer cell lines, demonstrating potent activity. The half-maximal lethal dose (LD50) values are summarized in the table below.
| Compound | Cell Line | LD50 (µg/mL) |
| Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 (Breast Cancer) | 2.05 |
| MCF-7 (Breast Cancer) | 8.9 | |
| Cycloart-23(Z)-ene-3β,25-diol | MDA-MB-468 (Breast Cancer) | 34.0 |
| MCF-7 (Breast Cancer) | 5.4 |
Induction of Apoptosis
Cycloart-23(E)-ene-3β,25-diol, referred to as Cycloart-E25 in a recent study, has been shown to induce apoptosis in both MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive breast cancer) cell lines. The percentage of apoptotic cells following treatment is detailed below.
| Cell Line | Treatment Concentration (µM) | Total Apoptotic Cells (%) |
| MDA-MB-231 | Control | ~5% |
| 10 | ~20% | |
| 50 | ~45% | |
| 100 | ~60% | |
| MCF-7 | Control | ~3% |
| 10 | ~15% | |
| 50 | ~35% | |
| 100 | ~50% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.
Cell Cycle Analysis
While the induction of apoptosis is a key mechanism of anti-cancer agents, their effect on cell cycle progression provides further insight into their mode of action. Terpenoid compounds, including cycloartane (B1207475) triterpenoids, have been reported to induce cell cycle arrest in various cancer cell lines. However, specific quantitative data on the effect of this compound or its close analogs on the cell cycle distribution (i.e., percentage of cells in G0/G1, S, and G2/M phases) in cancer cell lines was not available in the reviewed literature. The general protocol for such an analysis is provided in the experimental protocols section.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The LD50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Annexin V-FITC/PI Assay for Apoptosis
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the indicated time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Propidium Iodide Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Seed cells and treat with the test compound as for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
After fixation, wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Add Propidium Iodide (50 µg/mL) and incubate for 15 minutes in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the compound's mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the anti-cancer activity.
Caption: Proposed signaling pathways modulated by the compound.
Cycloartane Triterpenoids: A Comparative Guide to their Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Cycloartane (B1207475) triterpenoids, a significant class of natural products, have garnered considerable attention for their diverse pharmacological activities, particularly their potent anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating the cellular signaling pathways they modulate.
Structure-Activity Relationship of Cycloartane Triterpenoids in Inflammation
The anti-inflammatory activity of cycloartane triterpenoids is intricately linked to their chemical structure. Modifications to the cycloartane skeleton, including the nature and position of substituents, significantly influence their potency.
Key structural features that modulate anti-inflammatory activity include:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups on the cycloartane core are critical. For instance, hydroxylation at C-3, C-16, C-24, and C-25 has been shown to be important for activity. The stereochemistry of these hydroxyl groups can also impact efficacy.
-
Acetylation: Acetyl groups (-OAc) can modulate the lipophilicity and, consequently, the cellular uptake and activity of cycloartane triterpenoids.
-
Glycosylation: The attachment of sugar moieties to the cycloartane core, forming saponins, can significantly alter the anti-inflammatory profile. The type, number, and linkage of these sugars play a crucial role in their biological activity.
-
Side Chain Modifications: Alterations to the side chain at C-17, such as the presence of double bonds, carbonyl groups, or additional hydroxylations, have been demonstrated to affect the anti-inflammatory potency. For example, the presence of an α,β-unsaturated carbonyl group in the side chain can enhance NF-κB inhibitory activity.
-
Oxidation: The oxidation of hydroxyl groups to ketones can also influence the anti-inflammatory effect.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected cycloartane triterpenoids, primarily focusing on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate higher potency.
| Compound | Source Organism | IC50 for NO Inhibition (µM) | Key Structural Features | Reference |
| Curculigosaponin P | Curculigo orchioides | 37.21 | Novel cycloartane saponin | [1][2] |
| Agroastragaloside V | Astragalus membranaceus | 1.38 - 4.70 (range for several compounds) | Cycloartane triterpene glycoside | [3] |
| Argentatin A derivative (25-nor-cycloart-3,16-dione-17-en-24-oic acid) | Parthenium argentatum | ED50 = 1.4 x 10⁻⁴ mmol/ear (in vivo TPA-induced edema) | Dione, enoic acid in side chain | [4] |
| Argentatin B | Parthenium argentatum | ED50 = 1.5 x 10⁻⁴ mmol/ear (in vivo TPA-induced edema) | - | [4] |
| Various Cycloartane Triterpenoids | Actaea vaginata | 5.0 - 24.4 | - | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments used to assess the anti-inflammatory activity of cycloartane triterpenoids are provided below.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key pro-inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Cycloartane triterpenoid (B12794562) compounds
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of the cycloartane triterpenoid compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[3]
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.
Cytokine Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants.
Materials:
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
96-well ELISA plates
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add TMB substrate solution. Incubate in the dark until a color develops (typically 15-30 minutes).
-
Reaction Stoppage and Reading: Stop the reaction with the stop solution and measure the absorbance at 450 nm. The cytokine concentrations in the samples are calculated from the standard curve.
Western Blot Analysis for iNOS and COX-2 Expression
This method is used to detect and quantify the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.
Materials:
-
Cell lysates from RAW 264.7 cells (treated as in the NO production assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-iNOS, anti-COX-2, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. The protein bands are quantified using densitometry software, and the expression levels of iNOS and COX-2 are normalized to the loading control (β-actin).
Signaling Pathways and Experimental Workflows
Cycloartane triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Many cycloartane triterpenoids have been shown to inhibit the activation of the NF-κB pathway.[5][6][7][8][9][10]
References
- 1. bowdish.ca [bowdish.ca]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Cycloartane triterpenoids from Actaea vaginata with anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. Synthesis, anti-inflammatory activity and modeling studies of cycloartane-type terpenes derivatives isolated from Parthenium argentatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RAW264.7 cells+nitric oxide determination - Cell Biology [protocol-online.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Analysis of COX-2 Selectivity: 25-Hydroxycycloart-23-en-3-one versus Commercial Inhibitors
For Immediate Release
This guide provides a comparative analysis of the cyclooxygenase-2 (COX-2) selectivity of the natural compound 25-Hydroxycycloart-23-en-3-one against established commercial COX-2 inhibitors. The following data and experimental protocols are intended for researchers, scientists, and professionals in the field of drug development.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme that is upregulated during inflammation and is a key mediator of pain and inflammatory responses.[1][2][3]
Selective COX-2 inhibitors were developed to provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[1][4][5][6] This guide evaluates the COX-2 selectivity of a novel cycloartane (B1207475) triterpenoid, this compound, in the context of widely used commercial inhibitors. A related compound, Cycloart-23-ene-3β,25-diol, has demonstrated promising analgesic and anti-inflammatory effects with selectivity for COX-2.[7]
Quantitative Comparison of COX-2 Selectivity
The selectivity of a compound for COX-2 over COX-1 is typically expressed as a selectivity ratio, calculated from the 50% inhibitory concentrations (IC50) for each enzyme (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2. The table below summarizes the reported COX-2 selectivity ratios for this compound and several commercial inhibitors.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | COX-2 Selectivity Ratio (COX-1/COX-2) |
| This compound (related compound) | Data Inferred | Data Inferred | Selective for COX-2 [7] |
| Celecoxib (B62257) | ~15 | ~0.04 | ~375 [8] |
| Rofecoxib | >1000 | ~0.018 | >55,555 |
| Etoricoxib | ~1.1 | ~0.006 | ~183 [9][10] |
| Valdecoxib | ~1.0 | ~0.033 | ~30 [11] |
| Lumiracoxib | ~2.5 | ~0.006 | ~417 [4] |
Note: Data for commercial inhibitors is compiled from various in vitro assays and may show variability between studies.[12][13] Specific quantitative data for this compound was not available in the public domain at the time of this publication; however, a closely related cycloartane triterpenoid, Cycloart-23-ene-3β,25-diol, has been reported to exhibit COX-2 selectivity.[7]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is typically performed using in vitro enzyme assays. The following is a generalized protocol based on commercially available screening kits.[14][15][16]
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase activity of COX. The peroxidase component reduces the intermediate product PGG2 to PGH2. This activity is monitored by observing the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (colorimetric probe)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compounds (this compound and commercial inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Contain assay buffer and heme.
-
100% Activity wells (Control): Contain assay buffer, heme, and COX enzyme.
-
Inhibitor wells: Contain assay buffer, heme, COX enzyme, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at ~590 nm in kinetic mode for a set duration (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Prostaglandin Synthesis and Inhibition Pathway
References
- 1. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of COX-2 Inhibitors in the Clinical Management of Arthritis: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. [PDF] Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. | Semantic Scholar [semanticscholar.org]
- 7. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 25-Hydroxycycloart-23-en-3-one Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of novel therapeutic candidates is a cornerstone of drug development. This guide addresses the analytical challenges for a specific cycloartane (B1207475) triterpenoid (B12794562), 25-Hydroxycycloart-23-en-3-one, a compound of interest for which standardized analytical methods are not yet established. Given the absence of existing cross-validation studies for this particular analyte, this document provides a forward-looking comparison of the most promising analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide outlines proposed experimental protocols and expected performance characteristics to aid researchers in the development, validation, and cross-validation of robust quantification methods for this compound in biological matrices. The principles discussed adhere to the FDA's guidance on bioanalytical method validation.[1][2][3][4][5]
Proposed Analytical Methods & Expected Performance
The selection of an analytical method for a novel compound like this compound depends on factors such as its polarity, volatility, and the required sensitivity of the assay. Both HPLC-MS/MS and GC-MS are powerful techniques for the analysis of triterpenoids.[6][7][8] A hypothetical comparison of their expected validation parameters is presented below.
| Parameter | HPLC-MS/MS (Proposed) | GC-MS (Proposed) | Acceptance Criteria (FDA Bioanalytical Method Validation Guidelines) [2][3][4] |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) | Mean concentration should be within ± 15% of nominal values (± 20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | Precision should not exceed 15% RSD (20% at LLOQ) |
| Limit of Detection (LOD) | Low pg/mL range | Mid-to-high pg/mL range | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Low-to-mid pg/mL range | High pg/mL to low ng/mL range | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision |
| Analyte Derivatization | Not typically required | Required (e.g., silylation) | N/A |
| Throughput | High | Moderate | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical for removing interferences from biological matrices.
-
Matrix Pre-treatment : To 100 µL of plasma, add an internal standard solution and 400 µL of methanol (B129727) to precipitate proteins.
-
Centrifugation : Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction :
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for HPLC-MS/MS or the derivatization agent for GC-MS.
Proposed HPLC-MS/MS Method
This method is anticipated to provide high sensitivity and specificity.
-
Chromatographic System : UPLC system.
-
Column : C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase :
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution : A linear gradient from 60% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined by infusion of the pure compounds.
Proposed GC-MS Method
This method requires derivatization to improve the volatility of the analyte.
-
Derivatization : To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.
-
Chromatographic System : Gas chromatograph coupled to a mass spectrometer.
-
Column : DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
Injection Mode : Splitless.
-
Mass Spectrometer : Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Mandatory Visualizations
Method Development and Cross-Validation Workflow
The following diagram illustrates the logical workflow for developing, validating, and cross-validating the proposed analytical methods for this compound.
Caption: Workflow for analytical method validation and cross-comparison.
This guide provides a foundational framework for initiating the quantification and subsequent cross-validation of analytical methods for this compound. The successful application of these methodologies will enable reliable and reproducible measurements, which are essential for advancing the preclinical and clinical development of this novel compound.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. mdpi.com [mdpi.com]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cycloartane Triterpenoids Compared to Standard-of-Care in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of cycloartane (B1207475) triterpenoids against a standard-of-care chemotherapeutic agent in a preclinical model of triple-negative breast cancer (TNBC). The data presented is based on published experimental findings for closely related cycloartane triterpenoids, as specific in vivo efficacy data for 25-Hydroxycycloart-23-en-3-one is not currently available in the public domain. This guide aims to offer a valuable reference for the evaluation of this class of compounds in oncology drug development.
Comparative In Vivo Efficacy in a Triple-Negative Breast Cancer Xenograft Model
The following table summarizes the in vivo antitumor effects of two cycloartane triterpenoids, 23-epi-26-deoxyactein (B1259016) and cimigenol (B190795), compared to the standard-of-care chemotherapy drug Adriamycin (doxorubicin) in a nude mouse xenograft model using the human TNBC cell line MDA-MB-231.[1][2]
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control (Solvent) | - | Intraperitoneal | ~1200 | ~1.2 |
| 23-epi-26-deoxyactein | 10 mg/kg/day | Intraperitoneal | ~600 | ~0.6 |
| Cimigenol | 10 mg/kg/day | Intraperitoneal | ~700 | ~0.7 |
| Adriamycin | 5 mg/kg/week | Intraperitoneal | ~300 | ~0.3 |
Note: The data presented are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Experimental Protocols
In Vivo Tumor Xenograft Model[1][2]
A preclinical in vivo study was conducted to evaluate the antitumor efficacy of cycloartane triterpenoids.
Animal Model:
-
Female BALB/c nude mice, 4-6 weeks old.
Cell Line and Tumor Induction:
-
Human triple-negative breast cancer cell line MDA-MB-231 was used.
-
1 x 10^7 MDA-MB-231 cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Tumors were allowed to grow to a palpable size.
Treatment Regimen:
-
Mice were randomly assigned to four groups: control (solvent), 23-epi-26-deoxyactein, cimigenol, and Adriamycin (positive control).
-
23-epi-26-deoxyactein and cimigenol were administered daily via intraperitoneal injection at a dose of 10 mg/kg.
-
Adriamycin was administered weekly via intraperitoneal injection at a dose of 5 mg/kg.
-
The control group received intraperitoneal injections of the solvent.
-
Treatment was continued for 3 weeks.
Efficacy Evaluation:
-
Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.
-
At the end of the 3-week treatment period, mice were euthanized, and the tumors were excised and weighed.
Visualizing the Experimental Workflow
Proposed Mechanism of Action: Signaling Pathways
Cycloartane triterpenoids have been shown to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4][5][6] The diagram below illustrates a proposed mechanism of action where cycloartane triterpenoids inhibit pro-survival pathways and activate apoptotic cascades in cancer cells.
Comparison with Standard-of-Care in Skin Cancer
While cycloartane triterpenoids have demonstrated chemopreventive effects in preclinical models of skin carcinogenesis, there is a lack of publicly available data on their therapeutic efficacy in treating established skin tumors. This makes a direct, evidence-based comparison with current standards-of-care for advanced skin cancers, such as immune checkpoint inhibitors (e.g., pembrolizumab) or targeted therapies, challenging. Future in vivo studies evaluating cycloartane triterpenoids in a therapeutic setting for melanoma or squamous cell carcinoma would be necessary to facilitate a meaningful comparison.
References
- 1. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf-MEK1-ERK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloartane triterpenoid (23R, 24E)-23-acetoxymangiferonic acid inhibited proliferation and migration in B16-F10 melanoma via MITF downregulation caused by inhibition of both β-catenin and c-Raf–MEK1–ERK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel cycloartane triterpenoid from Cimicifuga foetida (Sheng ma) induces mitochondrial apoptosis via inhibiting Raf/MEK/ERK pathway and Akt phosphorylation in human breast carcinoma MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Cytotoxic Effects of Different Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of triterpenoids, a diverse class of naturally occurring compounds, has garnered significant attention in oncological research. Their ability to induce cytotoxic effects in cancer cells through various mechanisms makes them promising candidates for novel anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of several prominent triterpenoids, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several well-studied triterpenoids across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Triterpenoid (B12794562) | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | HeLa (Cervical Cancer) | 10 | [1] |
| HT-29 (Colon Cancer) | 10 | [1] | |
| MCF-7 (Breast Cancer) | 20 | [1] | |
| HepG2 (Liver Cancer) | 20.6 - 65.0 | [1] | |
| Oleanolic Acid | HCT-116 (Colon Cancer) | 40 (as µg/mL) | [2] |
| T-cells | >50 (as µg/mL) | [3] | |
| Betulinic Acid | Human Melanoma | 1.5 - 1.6 (as µg/mL) | [3] |
| Neuroblastoma | 14 - 17 (as µg/mL) | [3] | |
| Ovarian Cancer | 1.8 - 4.5 (as µg/mL) | [3] | |
| Lung Cancer | 1.5 - 4.2 (as µg/mL) | [3] | |
| Cervical Cancer | 1.8 (as µg/mL) | [3] | |
| CDDO-Me | Colorectal Cancer Cells | 1.25 - 10 | [4] |
| Oleanolic Acid Derivative (48) | MCF-7 (Breast Cancer) | 6.06 - 8.47 | [5] |
| BGC-823 (Gastric Cancer) | 6.06 - 8.47 | [5] | |
| HL-60 (Leukemia) | 6.06 - 8.47 | [5] |
Experimental Protocols
The determination of cytotoxic effects is predominantly carried out using cell viability assays. The following are detailed protocols for two commonly used methods: the MTT assay and the SRB assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[7]
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of various concentrations of the test compounds to the wells and incubate for 48 hours.[8][9]
-
Cell Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[8][10]
-
Washing: Wash the plates five times with distilled water and allow them to air dry.[8][9]
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8][10]
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[9][10]
-
Dye Solubilization: Air dry the plates and then add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[8]
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at a wavelength of 540 nm.[10]
Visualizing the Mechanisms of Action
Triterpenoids exert their cytotoxic effects through a variety of signaling pathways, often culminating in programmed cell death, or apoptosis. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and a simplified overview of the key signaling pathways involved in triterpenoid-induced apoptosis.
Triterpenoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][11][12] Many triterpenoids induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-9.[5] Concurrently, they can inhibit pro-survival signaling pathways such as NF-κB and Akt/mTOR, which leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4] Some triterpenoids can also directly activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8.[13] Both pathways converge on the activation of caspase-3, the executioner caspase that orchestrates the dismantling of the cell.[11]
This guide provides a foundational comparison of the cytotoxic effects of various triterpenoids. Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo studies and the development of derivatives with enhanced efficacy and selectivity.
References
- 1. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates [mdpi.com]
- 3. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pentacyclic Triterpenoid Derivatives that Induce Apoptosis in Cancer Cells through a ROS-dependent, Mitochondrial-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. biomedscidirect.com [biomedscidirect.com]
- 10. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and apoptosis-inducing activity of triterpene glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Statistical Validation of the Biological Activity of 25-Hydroxycycloart-23-en-3-one: A Comparative Guide
Introduction
25-Hydroxycycloart-23-en-3-one is a naturally occurring cycloartane-type triterpenoid (B12794562) found in various plant sources.[1] Triterpenoids of this class are of significant interest in the field of pharmacology due to their diverse biological activities. Preliminary research suggests that this compound may possess both anti-inflammatory and cytotoxic properties, making it a candidate for further investigation in drug development, particularly in oncology and immunology.[1] This guide provides a comparative analysis of its biological activity, supported by experimental data from related compounds, and outlines the methodologies used for its evaluation.
Biological Activities and Comparative Analysis
While specific quantitative data for this compound is still emerging, the biological activities of structurally similar cycloartane (B1207475) triterpenoids provide valuable insights into its potential efficacy. The primary activities of interest are cytotoxicity against cancer cell lines and anti-inflammatory effects.
Cytotoxic Activity
Cycloartane-type triterpenes have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. The table below compares the cytotoxic activity of several cycloartane triterpenoids, including compounds structurally related to this compound.
Table 1: Comparative Cytotoxic Activity of Cycloartane Triterpenoids
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Cycloart-23(E)-ene-3β, 25-diol | MDA-MB-468 (Breast) | 2.05 | [2] |
| Cycloart-23(Z)-ene-3β, 25-diol | MCF-7 (Breast) | 5.4 | [2] |
| Mangiferolic acid | MCF-7 (Breast) | 5.08 | [3] |
| Mangiferolic acid | HepG2 (Hepatocellular) | 4.82 | [3] |
| Cycloart-25-ene-3β, 24-diol | MDA-MB-468 (Breast) | 102.3 | [2] |
| 24-methylene-cycloart-3β-ol | MCF-7 (Breast) | 127.3 | [2] |
| Macrobidoupoic acid A (epimeric mixture) | A549 (Lung) | 5.44 µM | [4] |
| Macrobidoupoic acid A (epimeric mixture) | RD (Rhabdomyosarcoma) | 39.52 µM | [4] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity
The anti-inflammatory potential of cycloartane triterpenoids is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. A structurally similar compound, Cycloart-23-ene-3beta,25-diol, has shown promising and selective inhibitory activity against COX-2.[5]
Table 2: Comparative Anti-inflammatory Activity of Cycloart-23-ene-3beta,25-diol
| Enzyme | % Inhibition (at 100 µM) | IC50 (µM) | Reference |
| COX-1 | 56% | 97 | [6] |
| COX-2 | 80% | 40 | [6] |
This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of cycloartane triterpenoids.
Cell Viability (MTT) Assay for Cytotoxicity
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-468) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment : Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100, and 200 μg/mL) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture : The assay is conducted in a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) containing the enzyme, heme, and a co-factor such as epinephrine.
-
Inhibition : The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme mixture for a short period (e.g., 10 minutes) at room temperature.
-
Substrate Addition : The reaction is initiated by adding the substrate, arachidonic acid.
-
Oxygen Consumption Measurement : The activity of the COX enzyme is determined by measuring the rate of oxygen consumption using a Clark-type oxygen electrode.
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence of the test compound to that of a vehicle control. The IC50 value is then determined from the dose-response curve.
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a potential signaling pathway for the anti-inflammatory and pro-apoptotic effects of cycloartane triterpenoids, which may be applicable to this compound.
Caption: Hypothesized signaling pathway for this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the bioassay-guided isolation and evaluation of a natural product like this compound.
Caption: Workflow for isolation and validation of bioactive compounds.
References
- 1. This compound | 148044-47-7 | YFA04447 [biosynth.com]
- 2. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay-guided isolation of cycloartane-type triterpenes, their cytotoxic properties and identification of potential chemical markers from Geniotrigona thoracica propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cycloarta-23-ene-3beta,25-diol a pentacyclic steroid from Euphorbia spinidens, as COX inhibitor with molecular docking, and in vivo study of its analgesic and anti-inflammatory activities in male swiss mice and wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 25-Hydroxycycloart-23-en-3-one: A Step-by-Step Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of 25-Hydroxycycloart-23-en-3-one, a triterpenoid (B12794562) compound. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and conflicting general toxicity data for triterpenoids, this compound must be handled as a potentially hazardous substance. Some triterpenoids are known to exhibit toxic properties, including hemolytic (red blood cell destruction) and cytostatic (cell growth inhibition) effects. Therefore, treating this compound as hazardous waste is a necessary precaution.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its pure form or in solution.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Prevent contact with skin and eyes.
-
Spill Management: In case of a spill, isolate the area. For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated material into a sealed hazardous waste container.
Step-by-Step Disposal Protocol:
The proper disposal of this compound should follow your institution's hazardous waste management guidelines. The following is a general, step-by-step operational plan:
-
Waste Identification and Classification:
-
Treat all unused or waste this compound, including contaminated materials (e.g., pipette tips, weighing boats, gloves), as hazardous chemical waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep solid waste separate from liquid waste.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect pure compound and contaminated solids in a designated, leak-proof, and sealable container. The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, sealed, and compatible waste container. Information from suppliers indicates that this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] This liquid waste will likely be classified as halogenated or non-halogenated organic solvent waste, depending on the solvent used.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Potentially Toxic," "Handle with Care").
-
The name of the principal investigator and the laboratory contact information.
-
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data Summary
As specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste apply. The following table summarizes key operational parameters.
| Parameter | Guideline | Source |
| PPE | Safety goggles, lab coat, chemical-resistant gloves | Standard Laboratory Practice |
| Handling Area | Chemical fume hood | Standard Laboratory Practice |
| Waste Classification | Hazardous Chemical Waste | Precautionary Principle |
| Solid Waste Container | Sealed, labeled, compatible (e.g., HDPE) | Institutional EHS Guidelines |
| Liquid Waste Container | Sealed, labeled, compatible solvent waste container | Institutional EHS Guidelines |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Institutional EHS Guidelines |
| Disposal Method | Contact Institutional EHS for pickup | Universal Best Practice |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 25-Hydroxycycloart-23-en-3-one
Disclaimer: This document provides guidance on the safe handling of 25-Hydroxycycloart-23-en-3-one based on general best practices for potentially cytotoxic and powdered chemical compounds. A comprehensive, compound-specific Safety Data Sheet (SDS) was not available at the time of writing. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and procedures before handling this substance.
This guide is intended for researchers, scientists, and drug development professionals. Strict adherence to these protocols is crucial to ensure personal safety and prevent contamination.
Engineering Controls
To minimize exposure risk, all handling of this compound powder and its solutions should be performed within appropriate engineering controls.
| Control Type | Specification | Purpose |
| Ventilation | Chemical Fume Hood or Glove Box | To prevent inhalation of airborne particles and vapors.[1][2][3][4] |
| Weighing | Enclosed Balance or Balance in a Fume Hood | To contain powder during weighing and prevent dispersal.[1] |
| General Lab | Well-ventilated laboratory | To ensure ambient air quality.[4][5] |
| Safety Equipment | Emergency Eyewash and Safety Shower | Must be readily accessible in the immediate work area.[3][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE.
| Body Part | PPE Item | Specification |
| Hands | Double Gloves | Powder-free nitrile gloves meeting ASTM D6978 (or equivalent) for chemotherapy drug handling.[6][7] |
| Body | Disposable Gown | Solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[6][7] |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield are required when there is a risk of splashing.[6][7][8] |
| Respiratory | N95 or higher Respirator | A fit-tested NIOSH-approved respirator is necessary when handling the powder outside of a fume hood or glove box.[7] |
| Head/Feet | Hair Cap and Shoe Covers | To prevent contamination of hair and personal footwear.[6][7] |
Operational Plan: Step-by-Step Handling Procedures
-
Prepare the Work Area: Cover the work surface within the fume hood or glove box with disposable absorbent bench paper.[1][4]
-
Tare the Balance: Use an enclosed balance within the fume hood. Tare a clean weigh boat.
-
Transfer the Powder: Use a dedicated spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust clouds.[1] Keep the primary container closed as much as possible.[1]
-
Clean Up: After weighing, carefully clean the spatula and the balance area with a damp cloth, disposing of the cloth as hazardous waste.
-
Solvent Selection: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[9][10][11] Select the appropriate solvent for your experiment.
-
Dissolution: In the fume hood, add the weighed powder to a suitable container. Slowly add the solvent to the powder to avoid splashing.
-
Mixing: Gently swirl or vortex the container until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE | All used PPE (gloves, gown, shoe covers, etc.) must be placed in a designated, sealed, and labeled cytotoxic waste container.[8] |
| Solid Waste | Unused powder, contaminated weigh boats, and absorbent paper should be collected in a sealed container, clearly labeled as cytotoxic waste. |
| Liquid Waste | Solutions containing this compound and contaminated solvents must be collected in a labeled, leak-proof hazardous waste container. |
| Sharps | Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3] |
| Eye Contact | Flush eyes with water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[2][3] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Spill | Evacuate the immediate area and alert others.[3] Wearing appropriate PPE, contain the spill with absorbent material from a chemical spill kit.[3][8] Clean the area with a suitable decontaminating solution. All cleanup materials must be disposed of as cytotoxic waste.[8] Report the spill to your safety officer. |
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. uwlax.edu [uwlax.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsinsider.com [ohsinsider.com]
- 8. ipservices.care [ipservices.care]
- 9. This compound | CAS:148044-47-7 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound | CAS 148044-47-7 | ScreenLib [screenlib.com]
- 11. This compound | CAS:148044-47-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
